molecular formula C12H16N2O2 B115472 3-Amino-1-benzylpyrrolidine-3-carboxylic acid CAS No. 145602-87-5

3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Cat. No.: B115472
CAS No.: 145602-87-5
M. Wt: 220.27 g/mol
InChI Key: IXBOFOMZFVXPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1-benzylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-12(11(15)16)6-7-14(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBOFOMZFVXPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932650
Record name 3-Amino-1-benzylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145602-87-5
Record name 3-Amino-1-benzylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-benzylpyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-1-benzylpyrrolidine-3-carboxylic acid chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Introduction

This compound is a substituted, non-proteinogenic cyclic amino acid derivative. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound serves as a valuable chiral building block and intermediate in organic synthesis, particularly in the development of pharmaceutical agents and bioactive molecules.[1][2] Its rigid pyrrolidine scaffold, combined with the stereogenic center at the C3 position and the presence of both acidic (carboxylic acid) and basic (amino) functional groups, makes it a versatile synthon for creating complex molecular architectures. Pyrrolidine derivatives are known to be key components in drugs targeting a range of conditions, highlighting the importance of this structural motif in medicinal chemistry.[2][3][4]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name 3-amino-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid[5]
CAS Number 145602-87-5[5][6][7][8]
Molecular Formula C12H16N2O2[7][9]
Molecular Weight 220.27 g/mol [7]
Predicted Boiling Point 371.2 ± 42.0 °C[7]
Predicted Density 1.982 g/cm³[7]
Predicted pKa 1.91 ± 0.20[7]
Appearance Solid
InChI Key IXBOFOMZFVXPTF-UHFFFAOYSA-N[7][9]
Canonical SMILES C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2[9]

Spectroscopic Analysis

Spectroscopy TypeFeaturePredicted Chemical Shift / Frequency
¹H NMR Aromatic Protons (Benzyl)~7.2-7.4 ppm
Benzyl CH₂~3.6-3.8 ppm
Pyrrolidine CH₂~2.5-3.5 ppm
Carboxylic Acid OH~10-12 ppm (broad)
¹³C NMR Carboxylic Carbonyl~170-180 ppm
Aromatic Carbons~125-140 ppm
C3 (quaternary)~60-70 ppm
Benzyl & Pyrrolidine CH₂~45-60 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)3500-2500 cm⁻¹ (very broad)
N-H Stretch (Amine)~3400-3200 cm⁻¹
C=O Stretch (Carboxylic Acid)~1715-1700 cm⁻¹
C-N Stretch~1250-1020 cm⁻¹
Mass Spectrometry Monoisotopic Mass220.12119 Da

Note: Predicted values are based on standard chemical shift and frequency ranges for the respective functional groups.[10][11]

Experimental Protocols

The synthesis of pyrrolidine derivatives often involves multi-step reaction sequences. A general workflow for synthesizing compounds like this compound can be inferred from methods used for related structures.[2][4]

General Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

A common strategy involves an asymmetric Michael addition followed by reductive cyclization.[2][12]

  • Michael Addition: An organocatalytic, enantioselective Michael addition is performed between a 4-substituted-4-oxo-2-enoate and a nitroalkane. This step establishes the stereochemistry of the final product. The choice of catalyst (e.g., a chiral amine) is critical for achieving high enantiomeric excess.[2]

  • Reductive Cyclization: The nitro group in the Michael adduct is reduced to an amine. This is typically achieved using catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or other reducing agents. The newly formed amine then undergoes an intramolecular reaction (cyclization) with the ketone to form the pyrrolidine ring.

  • Hydrolysis (if starting from an ester): If the starting material was an ester, a final hydrolysis step under acidic or basic conditions is required to yield the free carboxylic acid.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

G cluster_synthesis General Synthesis Workflow start 4-Oxo-2-enoate + Nitroalkane step1 Organocatalytic Michael Addition start->step1 intermediate Michael Adduct (γ-Nitro Ketone) step1->intermediate step2 Reductive Cyclization (e.g., H₂, Pd/C) intermediate->step2 product_ester Substituted Pyrrolidine Ester Intermediate step2->product_ester step3 Ester Hydrolysis (Acid or Base) product_ester->step3 final_product Final Product: Pyrrolidine-3-Carboxylic Acid step3->final_product

Caption: A generalized workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

Biological Relevance and Applications

While specific biological activity for this compound is not extensively documented in the search results, the pyrrolidine carboxamide scaffold is a known inhibitor of enzymes crucial for bacterial survival.

Inhibition of InhA in Mycobacterium tuberculosis

InhA, an enoyl acyl carrier protein reductase, is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[13] Inhibition of this enzyme disrupts the bacterial cell wall synthesis, leading to cell death. A high-throughput screening identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors.[13] The core pyrrolidine structure serves as a scaffold, and modifications to the substituents allow for optimization of binding affinity and inhibitory potency. The structural features of this compound make it a candidate for derivatization to explore this therapeutic target.

G cluster_pathway InhA Inhibition Pathway InhA InhA Enzyme FAS Fatty Acid Synthesis II (FAS-II) InhA->FAS Mycolic Mycolic Acid Production FAS->Mycolic CellWall M. tuberculosis Cell Wall Mycolic->CellWall Inhibitor Pyrrolidine Carboxamide (e.g., derivatives of the title compound) Inhibitor->Block Block->InhA Inhibition

Caption: Mechanism of action for pyrrolidine derivatives as inhibitors of the InhA enzyme.

Structure-Property Relationships

The chemical properties and potential biological activity of this compound are directly derived from its distinct structural components.

G cluster_structure Structure-Property Relationships Core 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid FG_Pyrrolidine Pyrrolidine Ring Core->FG_Pyrrolidine FG_Benzyl N-Benzyl Group Core->FG_Benzyl FG_Amino C3-Amino Group Core->FG_Amino FG_Carboxyl C3-Carboxylic Acid Core->FG_Carboxyl Prop_Scaffold Rigid Scaffold Chiral Center FG_Pyrrolidine->Prop_Scaffold Prop_Lipophilicity Increased Lipophilicity Potential for π-π stacking FG_Benzyl->Prop_Lipophilicity Prop_Basicity Basicity (pKa) Nucleophilicity H-bond donor FG_Amino->Prop_Basicity Prop_Acidity Acidity (pKa) H-bond donor/acceptor FG_Carboxyl->Prop_Acidity

Caption: Key functional groups and their contribution to the compound's overall properties.

Conclusion

This compound is a structurally significant molecule with a combination of features that make it highly valuable in synthetic and medicinal chemistry. Its defined stereochemistry, rigid core, and dual acidic/basic nature provide a foundation for the synthesis of diverse and complex target molecules. Its relationship to classes of compounds with known antibacterial activity, such as InhA inhibitors, underscores its potential as a scaffold for the development of novel therapeutic agents. The data and protocols outlined in this guide provide a technical foundation for researchers and drug development professionals working with this versatile chemical entity.

References

Spectroscopic and Synthetic Profile of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid, a substituted proline analogue with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside a generalized synthetic protocol derived from methodologies reported for structurally similar compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related heterocyclic amino acid derivatives. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a unique chiral α,α-disubstituted amino acid. The rigid pyrrolidine scaffold, combined with the presence of a primary amine, a carboxylic acid, and a benzyl group, makes it an attractive building block for the synthesis of novel peptidomimetics, therapeutic agents, and catalysts. The stereochemistry at the C3 position is crucial for its biological activity and its utility as a chiral auxiliary. This guide will focus on the fundamental spectroscopic characteristics and a plausible synthetic route to facilitate further research and development.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below. These predictions are based on typical chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (C₆H₅)7.20 - 7.40Multiplet5HProtons of the benzyl group.
Benzyl CH₂~3.60Singlet2HMethylene protons of the benzyl group.
Pyrrolidine CH₂ (C2 & C5)2.50 - 3.20Multiplet4HDiastereotopic protons of the pyrrolidine ring adjacent to the nitrogen.
Pyrrolidine CH₂ (C4)1.90 - 2.40Multiplet2HDiastereotopic protons of the pyrrolidine ring.
NH₂VariableBroad Singlet2HChemical shift is dependent on solvent, concentration, and temperature. Exchangeable with D₂O.
COOH> 10Broad Singlet1HChemical shift is dependent on solvent and concentration. Exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (C=O)175 - 185Quaternary carbon, may show a weaker signal.
Aromatic (Quaternary C)135 - 140The carbon of the benzene ring attached to the benzyl methylene group.
Aromatic (CH)127 - 130Carbons of the benzene ring.
Quaternary C360 - 70The α-carbon bearing the amino and carboxyl groups.
Benzyl CH₂55 - 65
Pyrrolidine CH₂ (C2 & C5)50 - 60Carbons adjacent to the nitrogen atom.
Pyrrolidine CH₂ (C4)30 - 40
Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of this compound (C₁₂H₁₆N₂O₂) are available from databases such as PubChem[1].

Table 3: Predicted m/z Values for Adducts of this compound

AdductPredicted m/z
[M+H]⁺221.1285
[M+Na]⁺243.1104
[M-H]⁻219.1139
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500-3300BroadVery broad due to hydrogen bonding.
N-H (Amine)3300-3500MediumMay appear as two bands for a primary amine.
C-H (Aromatic)3000-3100Medium to Weak
C-H (Aliphatic)2850-2960Medium
C=O (Carboxylic Acid)1700-1725StrongPosition can be influenced by hydrogen bonding.
C=C (Aromatic)1450-1600Medium to WeakMultiple bands are expected.
N-H (Amine Bend)1590-1650Medium
C-N (Amine)1000-1250Medium
C-O (Carboxylic Acid)1210-1320Strong

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These are based on established chemical literature for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis Protocol: Strecker Synthesis Approach

A plausible and widely used method for the synthesis of α-amino acids is the Strecker synthesis. A modified version of this approach, starting from 1-benzylpyrrolidin-3-one, is outlined below.

3.1.1. Materials and Reagents

  • 1-benzylpyrrolidin-3-one

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonia solution (aqueous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

  • Methanol

3.1.2. Procedure

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, a solution of 1-benzylpyrrolidin-3-one in aqueous ammonia is prepared.

    • To this solution, potassium cyanide and ammonium chloride are added portion-wise while maintaining the temperature at 0-5 °C with an ice bath.

    • The reaction mixture is stirred at room temperature for several hours to overnight.

    • The resulting α-aminonitrile is extracted with an organic solvent such as diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Hydrolysis of the α-aminonitrile:

    • The crude α-aminonitrile is then subjected to acidic hydrolysis. It is refluxed in a concentrated solution of hydrochloric acid for several hours.

    • The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and any solid by-products are filtered off.

    • The aqueous solution is then neutralized with a base, such as sodium hydroxide, to precipitate the amino acid.

    • The crude this compound is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD-d₄). A small amount of a reference standard like tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is added. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the range of expected proton resonances (typically 0-12 ppm).

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. The spectral width should encompass the expected range for all carbon environments (typically 0-200 ppm).

3.2.2. Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Data Acquisition: The sample is introduced into an ESI mass spectrometer. Data is acquired in both positive and negative ion modes to observe different adducts and fragmentation patterns. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

3.2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. An appropriate number of scans are co-added to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a conceptual relationship of the spectroscopic techniques used for characterization.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Aminonitrile Formation cluster_reaction2 Step 2: Hydrolysis cluster_purification Purification 1_benzylpyrrolidin_3_one 1-Benzylpyrrolidin-3-one strecker Strecker Reaction (KCN, NH4Cl, aq. NH3) 1_benzylpyrrolidin_3_one->strecker Reactants aminonitrile 3-Amino-1-benzyl-3-cyanopyrrolidine (Intermediate) strecker->aminonitrile Forms hydrolysis Acid Hydrolysis (Conc. HCl, Reflux) aminonitrile->hydrolysis Hydrolyzed product 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid hydrolysis->product Yields recrystallization Recrystallization product->recrystallization Purified by

Caption: Proposed synthetic workflow for this compound.

Spectroscopic_Characterization cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy compound 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid H_NMR ¹H NMR compound->H_NMR Provides proton environment C_NMR ¹³C NMR compound->C_NMR Provides carbon skeleton MS ESI-MS / HRMS compound->MS Determines mass & formula IR FTIR-ATR compound->IR Identifies functional groups

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. While the presented spectroscopic data are predictive, they offer a robust framework for the identification and characterization of this compound. The outlined synthetic protocol, based on the well-established Strecker synthesis, provides a practical starting point for its preparation in a laboratory setting. Further experimental validation is necessary to confirm the precise spectroscopic parameters and to optimize the synthetic yield and purity. This document aims to empower researchers in the fields of medicinal chemistry and drug discovery to explore the potential of this and related chiral heterocyclic amino acids.

References

Unraveling the Enigmatic Mechanism of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a synthetic organic compound featuring a core pyrrolidine structure, a five-membered nitrogen-containing heterocycle that is a common scaffold in medicinal chemistry.[1] While this compound is utilized as a building block in the synthesis of more complex molecules and has been investigated in the context of neuroscience due to its structural motifs, its specific mechanism of action remains largely uncharacterized in publicly available scientific literature.[1] This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this molecule and the activities of structurally related compounds. The absence of detailed pharmacological studies on this compound necessitates a careful and comparative analysis of analogous structures to infer potential biological activities. This document will synthesize the available information, present data from related compounds in a structured format, and offer visual representations of relevant biological pathways and experimental workflows to guide future research endeavors.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, known for its ability to introduce three-dimensional complexity and desirable pharmacokinetic properties into bioactive molecules. The subject of this guide, this compound, incorporates this key heterocycle along with a benzyl group and an amino acid functionality, suggesting a potential for interaction with biological targets such as receptors and enzymes.[1] Despite its commercial availability and use in chemical synthesis, dedicated studies to elucidate its pharmacological profile are scarce. This guide will therefore focus on the known biological activities of analogous pyrrolidine derivatives to provide a speculative framework for the potential mechanism of action of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and interpretation of any biological assays.

PropertyValueReference
Molecular FormulaC12H16N2O2[2]
Molecular Weight220.27 g/mol [2]
CAS Number145602-87-5[3]
InChIKeyIXBOFOMZFVXPTF-UHFFFAOYSA-N[2]
SMILESC1CN(CC1(C(=O)O)N)CC2=CC=CC=C2[2]

Potential Mechanisms of Action Based on Analogous Compounds

Due to the lack of direct studies on this compound, this section will explore the documented mechanisms of action of structurally related pyrrolidine derivatives. It is critical to note that these are not the same molecule and any extrapolation of activity should be approached with caution.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

A series of pyrrolidine carboxamides have been identified as inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. While these compounds differ from this compound in their substitution patterns, they share the core pyrrolidine scaffold. The inhibitory activity of these analogs provides a potential, though speculative, avenue for investigation.

Table 2: Inhibitory Activity of Pyrrolidine Carboxamides against M. tuberculosis InhA

CompoundStructureInhA IC50 (µM)Reference
p31N-(naphthalen-1-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide1.39[4]
p33N-(biphenyl-4-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide2.57[4]
d11N-(3,5-dichlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide0.39[4]

Experimental Protocol: InhA Inhibition Assay

The inhibitory activity against InhA is typically determined using a spectrophotometric assay that monitors the oxidation of NADH. A detailed protocol, as adapted from relevant literature, is as follows:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, NADH, and the InhA enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

inhA_pathway cluster_fas Fatty Acid Synthase II (FAS-II) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Elongation Fatty Acid Elongation Malonyl-CoA->Fatty Acid Elongation FAS-II Mycolic Acids Mycolic Acids Fatty Acid Elongation->Mycolic Acids ... M. tuberculosis Cell Wall M. tuberculosis Cell Wall Mycolic Acids->M. tuberculosis Cell Wall Enoyl-ACP Enoyl-ACP Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP InhA (Enoyl-ACP Reductase) 3-Amino-1-benzylpyrrolidine-3-carboxylic_acid_analog 3-Amino-1-benzylpyrrolidine-3-carboxylic_acid_analog InhA (Enoyl-ACP Reductase) InhA (Enoyl-ACP Reductase) 3-Amino-1-benzylpyrrolidine-3-carboxylic_acid_analog->InhA (Enoyl-ACP Reductase) Inhibition

Figure 1: Speculative inhibition of the mycolic acid biosynthesis pathway.
Induction of Apoptosis via Caspase-3 Activation

Derivatives of 1-benzylpyrrolidin-3-ol have been shown to induce apoptosis in human cancer cell lines, with evidence pointing towards the activation of caspase-3. Although the core structure differs from this compound, the presence of the benzylpyrrolidine moiety is a shared feature.

Table 3: Cytotoxicity of 1-benzylpyrrolidin-3-ol Analogues

CompoundCell Line% Cytotoxicity at 10 µMReference
5jHL-60~70%[5]
5pHL-60~75%[5]

Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 activity can be quantified using a fluorometric assay:

  • Cell Lysis: Treat cancer cells with the test compound for a specified duration, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate by active caspase-3.

  • Fluorescence Measurement: Measure the fluorescence of the released fluorophore (AMC) using a fluorometer.

  • Data Analysis: Quantify the increase in fluorescence relative to untreated controls to determine the level of caspase-3 activation.

Logical Workflow for Apoptosis Induction

apoptosis_workflow A 1-benzylpyrrolidin-3-ol analog B Treatment of Cancer Cells A->B C Induction of Apoptotic Pathway B->C D Caspase-3 Activation C->D E Cell Death D->E

Figure 2: Experimental workflow to assess apoptosis induction.

Synthesis and Future Directions

This compound is typically synthesized through multi-step organic reactions starting from pyrrolidine derivatives. The presence of versatile functional groups—a secondary amine within the pyrrolidine ring, a carboxylic acid, and a primary amine—makes it an attractive scaffold for further chemical modification and the generation of compound libraries for screening.

Future research should focus on the systematic biological evaluation of this compound and its derivatives. High-throughput screening against a broad range of targets, including G-protein coupled receptors, ion channels, and enzymes, would be a crucial first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, could unveil novel therapeutic agents.

Conclusion

The mechanism of action of this compound remains an open question in the field of medicinal chemistry. While direct evidence is lacking, the pharmacological activities of structurally related pyrrolidine derivatives suggest potential avenues of investigation, including the inhibition of bacterial enzymes and the induction of apoptosis in cancer cells. This technical guide provides a foundation for researchers by consolidating the available chemical information and presenting the methodologies and findings from analogous compounds. It is our hope that this document will stimulate further research into the biological properties of this enigmatic molecule, ultimately unlocking its therapeutic potential.

References

An In-depth Technical Guide on the Biological Activity of 3-Amino-1-benzylpyrrolidine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacological data for 3-Amino-1-benzylpyrrolidine-3-carboxylic acid is not extensively available in public literature. This guide provides a comprehensive overview of the biological activities of structurally related N-benzylpyrrolidine and pyrrolidine-3-carboxylic acid derivatives to infer the potential biological landscape of the core molecule. The primary role of this compound appears to be as a versatile scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8]

Executive Summary

The pyrrolidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, serving as a foundational structure for a diverse range of biologically active compounds. While this compound is primarily utilized as a synthetic intermediate, its structural analogs have demonstrated significant activity across various therapeutic areas. This technical guide consolidates the known biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. The key activities explored include endothelin receptor antagonism, GABA uptake inhibition, N-acylethanolamine acid amidase (NAAA) inhibition, dual serotonin/noradrenaline reuptake inhibition, cholinesterase and BACE-1 inhibition for Alzheimer's disease, and calcium-sensing receptor antagonism.

The Role of the Pyrrolidine-3-Carboxylic Acid Scaffold

The rigid, five-membered ring of the pyrrolidine core provides a well-defined three-dimensional structure that is amenable to stereoselective synthesis, making it an ideal starting point for the development of potent and selective therapeutic agents.[9][10] The presence of the carboxylic acid and amino groups at the 3-position offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The N-benzyl group, a common feature in many of the discussed analogs, often contributes to the lipophilicity and can play a crucial role in binding to target proteins.

Biological Activities of Structurally Related Derivatives

Endothelin Receptor Antagonism

Analogs of (R)-pyrrolidine-3-carboxylic acid have been extensively investigated as antagonists of endothelin (ET) receptors, specifically the ETA and ETB subtypes, which are implicated in vasoconstriction and cell proliferation.[10]

Quantitative Data:

Compound/AnalogTarget(s)IC50/Ki (nM)Selectivity
A-308165ETBKi = 0.007>27,000-fold vs. ETA
Atrasentan (ABT-627)ETAKi = 0.036High for ETA
Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chainETA/ETBSub-nanomolarETA/ETB ratio ≈ 1
2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acidETAHigh potencyHigh for ETA

Experimental Protocol: Endothelin Receptor Binding Assay

A common method to determine the binding affinity of compounds to endothelin receptors involves a competitive radioligand binding assay.

  • Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing either the human ETA or ETB receptor.

  • Radioligand: [¹²⁵I]-ET-1 is typically used as the radiolabeled ligand.

  • Procedure:

    • Cell membranes are prepared from the transfected HEK-293 cells.

    • Aliquots of the cell membranes are incubated with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test compound.

    • The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA) for a defined period (e.g., 2 hours at 25°C) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation.

GABA Uptake Inhibition

Derivatives of pyrrolidine-3-carboxylic acid have been developed as inhibitors of GABA transporters (GATs), which are critical in regulating neurotransmission by clearing GABA from the synaptic cleft.[10]

Experimental Protocol: GABA Uptake Inhibition Assay

This assay measures the ability of compounds to block the uptake of GABA by its transporters.

  • System: Cells (e.g., HEK-293) or synaptosomes expressing specific GABA transporters (e.g., GAT-1, GAT-3).[10]

  • Radioligand: [³H]-GABA is used to trace GABA uptake.

  • Procedure:

    • The cells or synaptosomes are pre-incubated with the test compound or vehicle at 37°C.

    • [³H]-GABA is added to initiate the uptake reaction.

    • The incubation is allowed to proceed for a short period (e.g., 10 minutes).

    • Uptake is terminated by rapid filtration and washing with ice-cold buffer.

    • The amount of [³H]-GABA taken up by the cells or synaptosomes is determined by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by analyzing the concentration-response curves for the inhibition of [³H]-GABA uptake.

N-acylethanolamine acid amidase (NAAA) Inhibition

Certain pyrrolidine amides have been identified as inhibitors of NAAA, an enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).

Experimental Protocol: NAAA Inhibition Assay

  • Enzyme Source: Homogenates of cells overexpressing human NAAA.

  • Substrate: A fluorescently labeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA), is often used.

  • Procedure:

    • The enzyme preparation is pre-incubated with the test compound or vehicle.

    • The substrate is added to start the enzymatic reaction.

    • The reaction is incubated at 37°C for a specific time.

    • The reaction is stopped, and the fluorescence of the released product (7-amino-4-methylcoumarin) is measured using a fluorometer.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves of enzyme inhibition.

Dual Serotonin/Noradrenaline Reuptake Inhibition

N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as dual inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake, with selectivity over dopamine (DA) reuptake. This activity is relevant for the treatment of depression and other mood disorders.

// Nodes Serotonin [label="Serotonin (5-HT)", fillcolor="#FBBC05", fontcolor="#202124"]; Presynaptic_Neuron [label="Presynaptic Neuron", fillcolor="#F1F3F4", fontcolor="#202124"]; SERT [label="Serotonin Transporter (SERT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Benzylpyrrolidine [label="N-Benzylpyrrolidine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synaptic_Cleft [label="Synaptic Cleft", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Postsynaptic_Receptor [label="Postsynaptic 5-HT Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Downstream Signaling", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Serotonin -> Synaptic_Cleft [label="Release"]; Synaptic_Cleft -> SERT [label="Reuptake"]; SERT -> Presynaptic_Neuron [label="Internalization"]; N_Benzylpyrrolidine -> SERT [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Synaptic_Cleft -> Postsynaptic_Receptor [label="Binding"]; Postsynaptic_Receptor -> Signaling_Cascade [label="Activation"]; }

Caption: Downstream Signaling of 5-HT1A and 5-HT2A Receptors.

Cholinesterase and BACE-1 Inhibition for Alzheimer's Disease

N-benzylpyrrolidine derivatives have been designed as multi-target agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). [11][12][13] Signaling Pathway: BACE-1 Inhibition

BACE-1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). [14][15][16][17]Inhibition of BACE-1 reduces the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. [17][18]

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 BACE-1 N_Benzylpyrrolidine N-Benzylpyrrolidine Derivative N_Benzylpyrrolidine->BACE1 Inhibition Abeta Amyloid-β (Aβ) C99->Abeta Cleavage gamma_Secretase γ-Secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation

Caption: Inhibition of the Amyloidogenic Pathway by BACE-1 Inhibitors.

Calcium-Sensing Receptor (CaSR) Antagonism

2-Benzylpyrrolidine-substituted aryloxypropanols have been identified as antagonists of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a key role in calcium homeostasis.

Signaling Pathway: Calcium-Sensing Receptor

The CaSR can couple to multiple G proteins, including Gq/11 and Gi/o. [19][20]Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of IP₃ and DAG, which in turn mobilize intracellular calcium and activate PKC. [19][21]The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cAMP levels. [19]CaSR antagonists would block these downstream signaling events.

G CaSR Calcium-Sensing Receptor (CaSR) Gq_11 Gq/11 CaSR->Gq_11 Gi_o Gi/o CaSR->Gi_o Ca2_plus Extracellular Ca²⁺ Ca2_plus->CaSR Activates Antagonist CaSR Antagonist (e.g., Benzylpyrrolidine derivative) Antagonist->CaSR Inhibits PLC Phospholipase C Gq_11->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP

Caption: Signaling Pathways of the Calcium-Sensing Receptor and its Inhibition.

Conclusion

While this compound itself is primarily a building block in synthetic chemistry, the diverse and potent biological activities of its close analogs highlight the significant potential of the N-benzylpyrrolidine-3-carboxylic acid scaffold in drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working on the development of novel therapeutics targeting a range of diseases, from central nervous system disorders to metabolic and infectious diseases. Further exploration of derivatives of this core structure is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 3-amino-1-benzylpyrrolidine-3-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery as conformationally constrained amino acid analogues. This document details key synthetic strategies, providing in-depth experimental protocols and quantitative data to support researchers in this field.

Introduction

Constrained amino acids are pivotal building blocks in modern drug design, offering the ability to fine-tune the conformational properties of peptides and small molecules, thereby enhancing their biological activity, selectivity, and metabolic stability. The this compound scaffold, a cyclic γ-amino acid analogue, has emerged as a valuable motif. The benzyl group at the N-1 position provides a handle for further functionalization and can influence the molecule's pharmacokinetic profile. This guide focuses on a robust synthetic pathway commencing from readily available starting materials and proceeding through key intermediates to afford the desired product.

Core Synthetic Strategy: A Multi-Step Approach

A prevalent and adaptable strategy for the synthesis of the target scaffold involves a multi-step sequence, which can be broadly categorized as follows:

  • Formation of an N-substituted Glycine Ester: The synthesis is initiated by the N-alkylation of a glycine ester with a benzyl halide.

  • Dieckmann Condensation: An intramolecular cyclization of a subsequently formed diester yields a key intermediate, a 3-oxopyrrolidine-4-carboxylate.

  • Introduction of the 3-Amino Group: The ketone functionality of the cyclized product serves as a handle for the introduction of the amino group at the C-3 position, typically via a hydantoin formation (Bucherer-Bergs reaction) or a Strecker-type synthesis.

  • Hydrolysis: The final step involves the hydrolysis of the ester and any other protecting or intermediate groups to yield the target this compound.

This overall workflow is depicted in the following diagram:

Synthetic_Workflow A N-Benzylglycine Ester B N,N-Disubstituted Glycine Diester A->B Alkylation C Ethyl 1-benzyl-3-oxopyrrolidine-4-carboxylate B->C Dieckmann Condensation D Spirohydantoin Intermediate C->D Bucherer-Bergs Reaction E This compound D->E Hydrolysis

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for each key transformation in the synthetic sequence.

Synthesis of Ethyl N-benzylglycinate (Intermediate I)

This initial step involves the N-alkylation of ethyl glycinate with benzyl bromide.

Experimental Protocol:

  • To a solution of ethyl glycinate hydrochloride (1 equivalent) in a suitable organic solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes, then add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl N-benzylglycinate.

ParameterValueReference
Yield 85-95%Estimated from similar procedures
Solvent DichloromethaneCommon solvent for N-alkylation
Base TriethylamineStandard base for this transformation
Temperature 0 °C to room temperatureStandard reaction conditions
Reaction Time 12-16 hoursTypical for completion
Synthesis of Diethyl 2,2'-(benzylazanediyl)diacetate (Intermediate II)

Intermediate I is further alkylated to produce the diester required for the Dieckmann condensation.

Experimental Protocol:

  • To a solution of ethyl N-benzylglycinate (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Add ethyl bromoacetate (1.2 equivalents) and a catalytic amount of potassium iodide.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield diethyl 2,2'-(benzylazanediyl)diacetate.

ParameterValueReference
Yield 70-80%Estimated from similar procedures
Solvent DMFCommon solvent for this alkylation
Base Potassium CarbonateEffective base for this reaction
Temperature 60-70 °CPromotes reaction completion
Reaction Time 8-12 hoursTypical for this transformation
Synthesis of Ethyl 1-benzyl-3-oxopyrrolidine-4-carboxylate (Intermediate III) via Dieckmann Condensation

The Dieckmann condensation of the diester is a crucial ring-forming step.

Dieckmann_Condensation reactant Diethyl 2,2'-(benzylazanediyl)diacetate product Ethyl 1-benzyl-3-oxopyrrolidine-4-carboxylate reactant->product Intramolecular Cyclization reagents Sodium Ethoxide Toluene reagents->product

Caption: Dieckmann condensation to form the pyrrolidone ring.

Experimental Protocol:

  • To a solution of sodium ethoxide (1.2 equivalents) in anhydrous toluene, add a solution of diethyl 2,2'-(benzylazanediyl)diacetate (1 equivalent) in toluene dropwise at a temperature maintained below 40 °C.

  • After the addition is complete, heat the mixture to 35-40 °C and stir for 9-10 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid or dilute HCl).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

ParameterValueReference
Yield ~65%Patent CN102060743A
Solvent TolueneStandard for Dieckmann condensation
Base Sodium EthoxideStrong base for enolate formation
Temperature < 40 °C (addition), 35-40 °C (reaction)Controlled to prevent side reactions
Reaction Time 9-10 hoursAs per patent literature
Synthesis of 1-Benzyl-3-amino-pyrrolidine-3-carboxylic Acid via Bucherer-Bergs Reaction and Hydrolysis

The Bucherer-Bergs reaction provides a method to introduce both the amino and carboxylic acid functionalities at the C-3 position.

Bucherer_Bergs_Reaction ketone Ethyl 1-benzyl-3-oxopyrrolidine-4-carboxylate hydantoin Spirohydantoin Intermediate ketone->hydantoin reagents KCN, (NH4)2CO3 Ethanol/Water reagents->hydantoin amino_acid This compound hydantoin->amino_acid Acid or Base Hydrolysis

CAS number for 3-Amino-1-benzylpyrrolidine-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a pyrrolidine derivative with potential applications in pharmaceutical research and organic synthesis. This guide consolidates available data on its chemical properties, potential synthesis routes, and biological significance, presented in a format tailored for scientific and research audiences.

Chemical Identification and Properties

This compound is a substituted amino acid built on a pyrrolidine scaffold. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in medicinal chemistry due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1][2]

Table 1: Compound Identification

IdentifierValue
Compound Name This compound
CAS Number 145602-87-5[3][4][5][6][7]
Synonyms 3-Amino-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid[4]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂[8]
Molecular Weight 220.27 g/mol [8]
Canonical SMILES C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2[8]
InChI Key IXBOFOMZFVXPTF-UHFFFAOYSA-N[8]
Predicted XlogP -1.9[8]
Purity 96%+[3]

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 221.12847149.5
[M+Na]⁺ 243.11041155.4
[M-H]⁻ 219.11391152.9
[M+NH₄]⁺ 238.15501168.7
[M+K]⁺ 259.08435152.3
Data sourced from PubChemLite, calculated using CCSbase.[8]

Synthesis and Experimental Protocols

The synthesis of substituted pyrrolidine-3-carboxylic acids can be achieved through various organic synthesis strategies. A common approach involves multi-step reactions starting from readily available precursors. While a specific, validated protocol for this compound is not widely published, a plausible synthetic route can be derived from established methods for analogous structures, such as 1,3-dipolar cycloadditions.[2][9]

A generalized workflow for the synthesis is outlined below.

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Functional Group Interconversion start Azomethine Ylide Precursor (e.g., N-(methoxymethyl)-N- (trimethylsilylmethyl)benzylamine) cycloaddition Cycloaddition Reaction start->cycloaddition TFA (catalyst) alkene Alkene Derivative (e.g., α,β-unsaturated ester) alkene->cycloaddition pyrrolidine_ester Substituted Pyrrolidine Ester cycloaddition->pyrrolidine_ester ester_hydrolysis Ester Hydrolysis pyrrolidine_ester->ester_hydrolysis Introduction of Amino Group & Hydrolysis (e.g., LiOH, H₂O/THF) final_product 3-Amino-1-benzylpyrrolidine- 3-carboxylic Acid ester_hydrolysis->final_product

Caption: Generalized synthetic workflow for pyrrolidine-3-carboxylic acid derivatives.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on synthetic methods for similar compounds and should be adapted and optimized for specific laboratory conditions.[2][9]

  • 1,3-Dipolar Cycloaddition:

    • To a solution of an appropriate alkene derivative (e.g., methyl 2-acetamidoacrylate) in a suitable solvent like dichloromethane (DCM), add a catalytic amount of trifluoroacetic acid (TFA).

    • Add the azomethine ylide precursor (e.g., N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) dropwise at room temperature.

    • Stir the reaction mixture overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

    • Purify the resulting pyrrolidine ester intermediate using column chromatography.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified pyrrolidine ester in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH), to the solution.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the carboxylate.

    • Extract the final product, this compound, with an appropriate organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the final compound, if necessary, by recrystallization or chromatography.

Biological Significance and Potential Applications

While specific biological activity data for this compound is limited in publicly accessible literature, the pyrrolidine scaffold is of significant interest in drug discovery.[2] Compounds with similar structures, such as 4-benzylpyrrolidine-3-carboxylic acid derivatives, have been identified as potent agonists for peroxisome proliferator-activated receptors (PPARs).[2]

PPARs are nuclear receptors that play a crucial role in regulating glucose metabolism and lipid metabolism. Agonists of PPARα and PPARγ are used in the treatment of dyslipidemia and type 2 diabetes. The potential for this class of compounds to interact with such biological targets makes them valuable for further investigation in metabolic disease research.

Potential Signaling Pathway: PPAR Agonism

The diagram below illustrates the general mechanism of action for a PPAR agonist.

Caption: Potential mechanism of action via PPAR signaling pathway.

Conclusion

This compound (CAS: 145602-87-5) is a compound of interest for chemical and pharmaceutical research. Its structure, based on the versatile pyrrolidine scaffold, suggests potential for biological activity. While detailed experimental and biological data are sparse, this guide provides a foundational understanding based on its chemical properties and the activities of structurally related molecules. The outlined synthetic strategies and potential biological pathways, such as PPAR agonism, offer a starting point for researchers and drug developers interested in exploring the therapeutic potential of this and similar compounds. Further empirical studies are necessary to fully characterize its properties and validate its potential applications.

References

An In-Depth Technical Guide to 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a synthetic, non-proteinogenic α-amino acid. Its structure, featuring a pyrrolidine ring constrained at the α-carbon, makes it a valuable building block in medicinal chemistry. This constrained scaffold can impart unique conformational properties to peptides and small molecules, potentially enhancing their biological activity, receptor selectivity, and metabolic stability. This technical guide provides a comprehensive review of the available literature on the synthesis, properties, and potential applications of this compound and its derivatives.

Chemical Properties and Data

While specific experimental data for this compound is limited in publicly available literature, its basic chemical properties can be derived from its structure and information available in chemical databases.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂PubChem
Molecular Weight 220.27 g/mol PubChem
Canonical SMILES C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2PubChem
InChI Key IXBOFOMZFVXPTF-UHFFFAOYSA-NPubChem
Predicted XLogP3 -1.5PubChem
Predicted Hydrogen Bond Donor Count 2PubChem
Predicted Hydrogen Bond Acceptor Count 3PubChem
Predicted Rotatable Bond Count 3PubChem

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through established methods for α-amino acid synthesis, starting from the corresponding ketone, 1-benzyl-3-pyrrolidinone. Two classical and plausible synthetic routes are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile followed by its hydrolysis to the corresponding amino acid.[1][2][3][4]

Experimental Workflow:

Strecker_Synthesis Start 1-Benzyl-3-pyrrolidinone Intermediate 3-Amino-1-benzylpyrrolidine-3-carbonitrile Start->Intermediate NH₃, KCN Product This compound Intermediate->Product Acid or Base Hydrolysis (e.g., HCl or NaOH)

Caption: Strecker synthesis of this compound.

Detailed Protocol:

  • Step 1: Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile:

    • To a solution of 1-benzyl-3-pyrrolidinone in a suitable solvent (e.g., ethanol or methanol), an aqueous solution of ammonia and potassium cyanide is added.

    • The reaction mixture is stirred at room temperature for a specified period, typically several hours to days, while monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the product is extracted with an organic solvent and purified, for instance, by column chromatography.

  • Step 2: Hydrolysis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile:

    • The isolated 3-amino-1-benzylpyrrolidine-3-carbonitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

    • Acid Hydrolysis: The aminonitrile is refluxed in a strong aqueous acid, such as hydrochloric acid.

    • Base Hydrolysis: Alternatively, the aminonitrile can be heated with a strong base like sodium hydroxide.

    • After the hydrolysis is complete, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation.

    • The crude product is then collected by filtration and can be further purified by recrystallization.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route, proceeding through a hydantoin intermediate.[5][6][7]

Experimental Workflow:

Bucherer_Bergs_Reaction Start 1-Benzyl-3-pyrrolidinone Intermediate 5-(1-Benzylpyrrolidin-3-yl)imidazolidine-2,4-dione (Hydantoin) Start->Intermediate (NH₄)₂CO₃, KCN Product This compound Intermediate->Product Hydrolysis (e.g., Ba(OH)₂)

Caption: Bucherer-Bergs synthesis of this compound.

Detailed Protocol:

  • Step 1: Synthesis of 5-(1-Benzylpyrrolidin-3-yl)imidazolidine-2,4-dione:

    • 1-benzyl-3-pyrrolidinone is reacted with potassium cyanide and ammonium carbonate in a suitable solvent, often a mixture of ethanol and water.

    • The reaction is typically heated under pressure in an autoclave.

    • After cooling, the hydantoin intermediate may precipitate and can be collected by filtration.

  • Step 2: Hydrolysis of the Hydantoin Intermediate:

    • The isolated hydantoin is then hydrolyzed to the desired amino acid. This is commonly achieved by heating with a strong base, such as barium hydroxide.

    • Following hydrolysis, the barium ions are precipitated by the addition of sulfuric acid, and the resulting barium sulfate is removed by filtration.

    • The filtrate is then concentrated, and the amino acid is isolated, often by adjusting the pH to its isoelectric point.

Hydrolysis of Ester Precursors

Another viable synthetic route is the hydrolysis of a corresponding ester, such as methyl or ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate. The hydrochloride salt of the methyl ester is commercially available, suggesting its synthesis and subsequent hydrolysis is a practical approach.[8]

Experimental Workflow:

Ester_Hydrolysis Start Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Product This compound Start->Product Base Hydrolysis (e.g., LiOH, NaOH)

Caption: Synthesis via hydrolysis of the corresponding methyl ester.

Detailed Protocol:

  • The methyl ester is dissolved in a suitable solvent mixture, such as tetrahydrofuran/water or methanol/water.

  • A solution of a strong base, typically lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature or gently heated.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is acidified to neutralize the excess base and protonate the carboxylate.

  • The product can then be isolated by extraction or by adjusting the pH to the isoelectric point to induce precipitation.

Biological Activity and Potential Applications

Derivatives of (R)-pyrrolidine-3-carboxylic acid are known to be potent inhibitors of dipeptidyl peptidase-4 (DPP-IV), a key target in the treatment of type 2 diabetes.[9] The rigid pyrrolidine scaffold is thought to provide the necessary stereochemistry for effective binding to the enzyme's active site.

Signaling Pathway of DPP-IV Inhibition:

DPP_IV_Inhibition cluster_0 Pancreas cluster_1 Intestine Insulin Insulin Secretion Glucagon Glucagon Secretion GLP1 GLP-1 GLP1->Insulin Stimulates GLP1->Glucagon Inhibits DPP_IV DPP-IV GLP1->DPP_IV Degraded by Inactive_GLP1 Inactive GLP-1 DPP_IV->Inactive_GLP1 Inhibitor Pyrrolidine-3-carboxylic acid derivatives Inhibitor->DPP_IV Inhibits

Caption: Simplified signaling pathway of DPP-IV inhibition by pyrrolidine derivatives.

Furthermore, the constrained nature of this amino acid makes it an attractive component for the design of peptidomimetics.[10] Incorporating such residues into peptides can lead to more stable and selective ligands for various biological targets, including G-protein coupled receptors and enzymes.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While specific experimental data on the parent compound is scarce, established synthetic methodologies provide clear pathways for its preparation. The demonstrated biological activities of its close analogs, particularly as DPP-IV inhibitors, highlight the potential of this scaffold. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing constrained amino acid.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-1-benzylpyrrolidine-3-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine-3-carboxylic acid framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the core aspects of this structural class, with a specific focus on 3-Amino-1-benzylpyrrolidine-3-carboxylic acid. While the specific discovery narrative of this individual compound is not extensively documented, its significance is best understood through the broader history and development of its parent scaffold. This document provides an in-depth exploration of the primary synthetic methodologies, key applications in drug discovery, particularly as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and a compilation of relevant physicochemical and biological data. Detailed experimental protocols and visual workflows are provided to aid in the practical application of this knowledge.

Discovery and History: The Rise of the Pyrrolidine-3-Carboxylic Acid Scaffold

The history of this compound is intrinsically linked to the recognition of the pyrrolidine ring as a versatile and valuable component in the synthesis of therapeutic agents. The pyrrolidine scaffold is a key structural feature in numerous natural products and synthetic drugs.[1] The development of synthetic methodologies to access functionalized pyrrolidines, such as 1,3-dipolar cycloaddition and asymmetric Michael addition, has been a significant focus of organic chemistry research. These methods have enabled the creation of diverse libraries of pyrrolidine derivatives, leading to the discovery of potent and selective enzyme inhibitors and receptor agonists.[2] The inherent chirality and conformational rigidity of the pyrrolidine ring make it an ideal building block for creating molecules that can interact with high specificity with biological targets. Consequently, derivatives of pyrrolidine-3-carboxylic acid have been pivotal in the development of drugs for a range of diseases, including type 2 diabetes.

Core Synthetic Methodologies

The synthesis of the this compound core and its analogs can be achieved through several strategic pathways. The following sections detail two of the most prominent and effective methods: 1,3-Dipolar Cycloaddition and Asymmetric Michael Addition.

1,3-Dipolar Cycloaddition

This powerful ring-forming reaction is a cornerstone for the synthesis of five-membered heterocycles, including the pyrrolidine scaffold.[3] The reaction typically involves an azomethine ylide, which acts as the 1,3-dipole, and a dipolarophile, usually an alkene or alkyne.[3] The regioselectivity and stereoselectivity of the cycloaddition can be controlled by the nature of the reactants and the reaction conditions.

This protocol is a generalized representation based on established procedures for the 1,3-dipolar cycloaddition of azomethine ylides.

  • Generation of the Azomethine Ylide: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), a solution of an α-amino acid (e.g., sarcosine, 1.2 equivalents) and an aldehyde (e.g., paraformaldehyde, 1.0 equivalent) in a suitable dry solvent (e.g., toluene or acetonitrile) is heated to reflux. The water generated during the reaction is removed using a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Cycloaddition: To the solution containing the in situ generated azomethine ylide, the dipolarophile (e.g., ethyl acrylate, 1.0 equivalent) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the dipolarophile, for 2-24 hours. Progress is monitored by TLC.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired pyrrolidine derivative.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition cluster_2 Purification alpha-Amino Acid alpha-Amino Acid Solvent_Heat Solvent + Heat (e.g., Toluene, Reflux) alpha-Amino Acid->Solvent_Heat Aldehyde Aldehyde Aldehyde->Solvent_Heat Azomethine Ylide Azomethine Ylide Solvent_Heat->Azomethine Ylide Reaction Stirring (RT or Heat) Azomethine Ylide->Reaction Dipolarophile Dipolarophile (e.g., Ethyl Acrylate) Dipolarophile->Reaction Crude Product Crude Product Reaction->Crude Product Workup Aqueous Work-up Crude Product->Workup Chromatography Column Chromatography Workup->Chromatography Final Product Final Product Chromatography->Final Product

1,3-Dipolar Cycloaddition Workflow
Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyrrolidine synthesis, this reaction can be used to introduce substituents with high stereocontrol, which is crucial for the biological activity of the final compound. Organocatalysis is frequently employed in these reactions to achieve high enantioselectivity.[4]

This protocol is a generalized representation based on organocatalytic Michael additions for the synthesis of substituted pyrrolidines.[2]

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the organocatalyst (e.g., a chiral pyrrolidine-based catalyst, 10-20 mol%). The Michael donor (e.g., a ketone or aldehyde, 1.5 equivalents) and a suitable dry solvent (e.g., toluene or chloroform) are then added.

  • Michael Addition: The Michael acceptor (e.g., a nitro-olefin, 1.0 equivalent) is added to the reaction mixture, which is then stirred at a controlled temperature (e.g., room temperature or 0 °C). The reaction is monitored by TLC until the starting material is consumed (typically 24-48 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is purified directly by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the Michael adduct.

  • Cyclization and Reduction (if necessary): The Michael adduct may undergo subsequent reactions, such as reductive cyclization in the case of a nitro-group, to form the final pyrrolidine ring. This can be achieved, for example, by hydrogenation using a palladium catalyst on carbon (Pd/C).

  • Characterization: The stereochemical outcome (diastereomeric ratio and enantiomeric excess) is determined by chiral High-Performance Liquid Chromatography (HPLC). The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Michael Addition cluster_1 Cyclization/Reduction cluster_2 Purification Michael Donor Michael Donor Reaction Stirring in Solvent (e.g., Toluene) Michael Donor->Reaction Michael Acceptor Michael Acceptor Michael Acceptor->Reaction Organocatalyst Organocatalyst Organocatalyst->Reaction Michael Adduct Michael Adduct Reaction->Michael Adduct Cyclization Reductive Cyclization (e.g., H2, Pd/C) Michael Adduct->Cyclization Crude Pyrrolidine Crude Pyrrolidine Cyclization->Crude Pyrrolidine Chromatography Column Chromatography Crude Pyrrolidine->Chromatography Final Product Final Product Chromatography->Final Product

Asymmetric Michael Addition Workflow

Applications in Drug Discovery: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A major application of 3-amino-pyrrolidine-3-carboxylic acid derivatives is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.

G Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas + Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion + Glucagon Secretion Glucagon Secretion Pancreas->Glucagon Secretion - Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Glucagon Secretion->Glucose Homeostasis DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4

Mechanism of Action of DPP-4 Inhibitors

Physicochemical and Biological Data

Physicochemical Properties of this compound

The following table summarizes the key computed physicochemical properties of the title compound.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₂[5]
Molecular Weight 220.27 g/mol [5]
XLogP3 -1.9[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 3[5]
Topological Polar Surface Area 71.7 Ų[5]
CAS Number 145602-87-5[6]
Biological Activity of Pyrrolidine-Based DPP-4 Inhibitors

The table below presents the in vitro DPP-4 inhibitory activity (IC₅₀) of several pyrrolidine-based compounds, demonstrating the potency of this chemical class.

CompoundDPP-4 IC₅₀ (nM)Reference
Prolyl-Fluoropyrrolidine Derivative (Compound 36)17[7]
Piperazinopyrrolidine Analog (Compound 23)3730[7]
Triazolopiperazine β-amino amide (Compound 3)2[7]
Triazolopiperazine β-amino amide (Compound 4)2[7]
Benzimidazole-based inhibitor (Compound 37)8[7]
Pyrrolidine Sulfonamide Derivative11320 ± 1590[8]
Bromo-substituted thiosemicarbazone (Compound 2f)1.266 ± 0.264[9]
Sitagliptin (Reference)4.380 ± 0.319[9]

References

In-depth Technical Guide on the Pharmacokinetic Profile of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Pharmacokinetic Profile of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Introduction

This document addresses the request for an in-depth technical guide on the pharmacokinetic profile of this compound. A thorough search of scientific databases and literature has been conducted to gather information on its absorption, distribution, metabolism, and excretion (ADME). This guide aims to present the available data, detail experimental methodologies, and provide visual representations of any associated biological pathways.

1. Pharmacokinetic Profile

Following a comprehensive literature review, it has been determined that there is no publicly available data on the pharmacokinetic profile of this compound. Studies detailing its absorption, distribution, metabolism, and excretion in any biological system have not been found. Therefore, quantitative data for parameters such as bioavailability, volume of distribution, clearance, and half-life are not available.

2. Experimental Protocols

Consistent with the absence of pharmacokinetic data, no specific experimental protocols for the analysis of this compound in biological matrices have been published.

3. Signaling Pathways and Mechanism of Action

The mechanism of action for this compound and its potential interaction with signaling pathways are not documented in the available literature. While compounds containing a pyrrolidine ring are known to have diverse biological activities, the specific targets and pathways for this particular molecule have not been elucidated.[1][2]

4. General Information

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle that is a common structural motif in medicinal chemistry.[1] It is available from various chemical suppliers and is likely used as a building block in the synthesis of more complex molecules for pharmaceutical research.[3][4] The presence of an amino group and a carboxylic acid group suggests it is an amino acid derivative.[3]

The requested in-depth technical guide on the pharmacokinetic profile of this compound cannot be provided at this time due to a lack of available scientific data. The ADME properties, relevant experimental protocols, and associated signaling pathways for this compound have not been reported in the public domain. To establish the pharmacokinetic profile and understand the biological activity of this compound, experimental studies would need to be conducted.

6. Visualizations

Due to the absence of information on signaling pathways or experimental workflows related to the pharmacokinetics of this compound, no diagrams can be generated.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, potency, and receptor selectivity. 3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a unique, conformationally constrained amino acid. Its rigid pyrrolidine backbone can pre-organize the peptide structure, potentially leading to improved binding affinity and biological activity. The benzyl group on the nitrogen atom can also engage in specific interactions with biological targets and may improve pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in peptide synthesis.

Advantages of Incorporating this compound

The inclusion of this compound in a peptide sequence can offer several advantages:

  • Conformational Rigidity: The pyrrolidine ring restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and reduce the entropic penalty upon binding to its target.

  • Proteolytic Stability: The unnatural structure of this amino acid can render the adjacent peptide bonds more resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

  • Introduction of a Tertiary Amine: The N-benzyl group introduces a tertiary amine into the peptide backbone, which can influence the overall charge and lipophilicity of the molecule.

  • Potential for Novel Interactions: The benzyl group can participate in aromatic-aromatic or hydrophobic interactions with the target receptor, potentially increasing binding affinity and selectivity.

Data Presentation

The following tables provide templates for summarizing key quantitative data from the synthesis and purification of peptides containing this compound.

Table 1: Peptide Synthesis Parameters

Peptide SequenceSynthesis Scale (mmol)Coupling Efficiency (%)Overall Yield (mg)Purity by HPLC (%)
Example: Ac-Tyr-[3-Abp(Bn)]-Gly-Phe-NH₂0.1>99

3-Abp(Bn) denotes this compound

Table 2: Characterization of Peptides

Peptide SequenceTheoretical Mass (Da)Observed Mass (ESI-MS) (Da)HPLC Retention Time (min)
Example: Ac-Tyr-[3-Abp(Bn)]-Gly-Phe-NH₂

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). These protocols can be adapted for both manual and automated peptide synthesis.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-protected amino acids

  • Fmoc-3-Amino-1-benzylpyrrolidine-3-carboxylic acid

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, including Fmoc-3-Amino-1-benzylpyrrolidine-3-carboxylic acid.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • N-terminal Modification (Optional): If required, perform on-resin modifications such as acetylation.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry.

Visualizations

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Washing 4. Washing Coupling->Washing Elongation 5. Repeat for each Amino Acid Washing->Elongation Next Amino Acid Final_Deprotection 6. Final Fmoc Deprotection Washing->Final_Deprotection Final Amino Acid Elongation->Deprotection Cleavage 7. Cleavage from Resin Final_Deprotection->Cleavage Purification 8. HPLC Purification Cleavage->Purification Characterization 9. Characterization Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Hypothetical_Signaling_Pathway cluster_cell Target Cell Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Peptide Peptide containing 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid Peptide->Receptor Binds and Activates

Application Notes and Protocols: 3-Amino-1-benzylpyrrolidine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a constrained α-amino acid analog that serves as a versatile building block in medicinal chemistry. Its rigid pyrrolidine scaffold allows for the precise spatial arrangement of substituents, making it an attractive component for creating structurally complex and biologically active molecules. The presence of a primary amine, a carboxylic acid, and a benzyl-protected tertiary amine provides multiple points for chemical modification, enabling the exploration of diverse chemical space in drug discovery programs. This document provides an overview of its applications, relevant biological data for structurally similar compounds, and detailed experimental protocols for its synthesis and derivatization.

The pyrrolidine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its non-planar, puckered conformation can lead to improved binding affinity and selectivity for biological targets compared to more flexible aliphatic chains.[2] Derivatives of the closely related pyrrolidine-3-carboxylic acid have been investigated as inhibitors of various enzymes and as receptor agonists.[3]

Data Presentation

Compound ClassTargetBiological ActivityReference(s)
Pyrrolidine SulfonamidesGlycine Transporter 1 (GlyT1)Ki = 0.001 µM[2]
4-Benzylpyrrolidine-3-carboxylic Acid DerivativesPPARα/γαEC50 = 5-90 nM, γEC50 = 5-90 nM[2]
Pyrrolidine-based DPP-IV InhibitorsDipeptidyl Peptidase-4 (DPP-IV)Potent inhibition (specific values not provided)[4]
Pyrrolidine-based TNF-α Converting Enzyme InhibitorsTNF-α Converting Enzyme (TACE)Selective inhibition (specific values not provided)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

A common synthetic route to 3-amino-pyrrolidine derivatives involves the use of readily available starting materials such as 1,2,4-butanetriol or L-aspartic acid, followed by a series of transformations including cyclization and functional group manipulations.[5][6] While a specific protocol for the title compound is not detailed in the available literature, a plausible multi-step synthesis can be devised based on established chemical principles. One potential route starts from a protected aspartic acid derivative.

Workflow for a Potential Synthesis Route

G start N-Protected Aspartic Acid Derivative step1 Reduction of one carboxylic acid to an alcohol start->step1 step2 Conversion of alcohol to a leaving group (e.g., mesylate) step1->step2 step3 Intramolecular cyclization to form pyrrolidone step2->step3 step4 Reduction of the remaining carboxylic acid and amide step3->step4 step5 Introduction of the benzyl group at N-1 step4->step5 step6 Introduction of the amino and carboxylic acid groups at C-3 step5->step6 end_product This compound step6->end_product

Caption: A potential synthetic workflow for this compound.

Detailed Steps (Hypothetical based on related syntheses):

  • Protection and Reduction: Start with a commercially available N-protected L-aspartic acid, such as N-Boc-L-aspartic acid. Selectively reduce one of the carboxylic acid groups to a primary alcohol using a suitable reducing agent like borane-tetrahydrofuran complex.

  • Activation of the Hydroxyl Group: Convert the primary alcohol to a good leaving group, for instance, by mesylation with methanesulfonyl chloride in the presence of a base like triethylamine.

  • Intramolecular Cyclization: Treat the resulting intermediate with a base to induce intramolecular cyclization, forming the corresponding N-protected pyrrolidin-3-one-5-carboxylic acid derivative.

  • Further Transformations: The pyrrolidone can then be subjected to a series of reactions to introduce the amino group at the 3-position and reduce the ketone. The N-benzyl group can be introduced via reductive amination. Finally, deprotection of the carboxylic acid would yield the target compound.

Note: This is a generalized, hypothetical pathway. The actual synthesis would require significant optimization of reaction conditions and purification steps.

Protocol 2: Amide Coupling with this compound

This protocol describes the coupling of the carboxylic acid moiety of this compound with a primary or secondary amine to form an amide bond. The amino group on the pyrrolidine ring should be protected (e.g., with a Boc group) prior to this reaction.

Workflow for Amide Coupling

G start N-Boc-3-Amino-1-benzylpyrrolidine-3-carboxylic acid + Amine (R-NH2) reaction Amide Bond Formation start->reaction reagents Coupling Reagents (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product N-Boc-3-(Amido)-1-benzylpyrrolidine purification->product deprotection Boc Deprotection (e.g., TFA in DCM) product->deprotection final_product 3-(Amido)-1-benzylpyrrolidine deprotection->final_product

Caption: General workflow for the amide coupling of this compound.

Materials:

  • N-Boc-3-Amino-1-benzylpyrrolidine-3-carboxylic acid

  • Amine of interest

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)[7]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reagents for workup and purification (e.g., water, brine, ethyl acetate, hexane, silica gel)

  • Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

  • Reaction Setup: To a solution of N-Boc-3-amino-1-benzylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Boc Deprotection (Optional): To a solution of the purified N-Boc protected amide in DCM, add an excess of TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the final deprotected amide.

Signaling Pathways

Given that derivatives of pyrrolidine-3-carboxylic acid have been explored as mu-opioid receptor agonists, the following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR) like the mu-opioid receptor.[8]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor μ-Opioid Receptor (GPCR) g_protein G Protein (Gi/o) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Ca²⁺ Channel g_protein->ca_channel Inhibits Ca²⁺ influx k_channel K⁺ Channel g_protein->k_channel Activates K⁺ efflux agonist Peptide Agonist (containing pyrrolidine derivative) agonist->receptor camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates analgesia Analgesia pka->analgesia ca_channel->analgesia k_channel->analgesia

Caption: Simplified signaling pathway of a mu-opioid receptor agonist.

Conclusion

This compound represents a valuable, conformationally constrained building block for the synthesis of novel drug candidates. Its utility is underscored by the broad range of biological activities demonstrated by other substituted pyrrolidine derivatives. The provided protocols for synthesis and derivatization, based on established chemical methodologies, offer a starting point for researchers to incorporate this versatile scaffold into their drug discovery programs. Further exploration and screening of libraries based on this core structure are likely to yield compounds with potent and selective activities against a variety of biological targets.

References

Application Notes and Protocols for In Vivo Studies with 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative, a class of compounds known for its diverse pharmacological activities.[1] The presence of an amino group suggests potential interactions with neurotransmitter systems, making it a candidate for investigation in neuroscience.[2] Pyrrolidine-containing compounds have shown promise as anticonvulsants, DPP-IV inhibitors for type 2 diabetes, and agents with anxiolytic, antidepressant, and antinociceptive properties.[1][3][4]

This document provides a detailed experimental protocol for the initial in vivo evaluation of this compound. The focus of this protocol is on assessing its potential antidepressant and anxiolytic effects, as well as outlining preliminary pharmacokinetic and safety evaluations. The methodologies described are based on established practices for the preclinical assessment of novel therapeutic compounds.[5][6][7]

Data Presentation

Table 1: Dosing Regimen for Efficacy Studies
Group Treatment Dose (mg/kg) Route of Administration Frequency Number of Animals (n)
1Vehicle Control-Intraperitoneal (i.p.)Once daily for 14 days10
2Compound10Intraperitoneal (i.p.)Once daily for 14 days10
3Compound30Intraperitoneal (i.p.)Once daily for 14 days10
4Compound100Intraperitoneal (i.p.)Once daily for 14 days10
5Positive Control (e.g., Fluoxetine)20Intraperitoneal (i.p.)Once daily for 14 days10
Table 2: Pharmacokinetic Parameters
Parameter Description Units Value (Mean ± SD)
CmaxMaximum plasma concentrationng/mLTBD
TmaxTime to reach CmaxhTBD
AUC(0-t)Area under the plasma concentration-time curve from time 0 to the last measurable concentrationng·h/mLTBD
t1/2Half-lifehTBD
Bioavailability (%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation%TBD

TBD: To be determined from experimental data.

Experimental Protocols

Animal Models and Husbandry
  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Animals should be housed in groups of five in standard polycarbonate cages with ad libitum access to food and water.

  • Environment: A 12-hour light/dark cycle should be maintained, with controlled temperature (22 ± 2°C) and humidity (50 ± 10%).

  • Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week before the commencement of experiments. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

Compound Formulation and Administration
  • Formulation: this compound should be dissolved in a suitable vehicle. Given that the solubility of novel compounds can be a challenge, initial formulation development may be required.[8] A common starting point is sterile saline or a solution of 5% DMSO, 40% PEG300, and 55% sterile water. The final formulation should be sterile-filtered.

  • Administration: Intraperitoneal (i.p.) injection is a common route for initial in vivo screening.[6] The volume of injection should not exceed 10 mL/kg body weight.

Behavioral Assays for Antidepressant and Anxiolytic Activity
  • Principle: This test is based on the observation that animals will adopt an immobile posture in an inescapable cylinder of water, and that this immobility is reduced by antidepressant drugs.

  • Procedure:

    • On day 1 (pre-test), mice are placed individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm for 15 minutes.

    • Twenty-four hours later (test session), the compound, vehicle, or positive control is administered 30-60 minutes before placing the mice back into the cylinder for a 6-minute session.

    • The duration of immobility during the last 4 minutes of the 6-minute session is recorded by a trained observer blinded to the treatment groups or by an automated tracking system.

  • Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent in the open arms of the maze.

  • Procedure:

    • The EPM apparatus consists of two open arms and two closed arms of the same size, elevated 50 cm from the floor.

    • The compound, vehicle, or a positive control (e.g., diazepam) is administered 30-60 minutes before the test.

    • Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

    • An automated tracking system records the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Preliminary Pharmacokinetic (PK) Study
  • Objective: To determine the basic pharmacokinetic profile of the compound.

  • Procedure:

    • A separate cohort of mice is administered a single dose of the compound (e.g., 30 mg/kg, i.p.).

    • Blood samples (approximately 50-100 µL) are collected via tail vein or saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Plasma concentrations of the compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.

Acute Toxicity Assessment
  • Objective: To observe any overt signs of toxicity at the doses used in the efficacy studies.

  • Procedure:

    • During the 14-day dosing period of the efficacy studies, animals are observed daily for any signs of toxicity, including changes in body weight, food and water intake, posture, grooming, and any signs of distress (e.g., lethargy, agitation).

    • Body weight should be recorded at the beginning of the study and at least twice a week thereafter.

    • At the end of the study, major organs (liver, kidneys, spleen, heart, brain) can be collected for histopathological analysis to identify any potential tissue damage.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing and Observation cluster_behavior Behavioral Testing cluster_pk Pharmacokinetic Study acclimatization Animal Acclimatization (1 week) formulation Compound Formulation acclimatization->formulation dosing Daily Dosing (14 days) formulation->dosing pk_dosing Single Dose Administration formulation->pk_dosing toxicity Acute Toxicity Observation dosing->toxicity fst Forced Swim Test (Day 14-15) dosing->fst epm Elevated Plus Maze (Day 16) fst->epm blood_sampling Blood Sampling (0-24h) pk_dosing->blood_sampling lcms LC-MS/MS Analysis blood_sampling->lcms pk_analysis PK Parameter Calculation lcms->pk_analysis

Caption: Experimental workflow for in vivo evaluation.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway compound 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid receptor Target Receptor (e.g., GPCR, Ion Channel) compound->receptor Binds to downstream Downstream Signaling (e.g., cAMP, Ca2+) receptor->downstream Activates/Inhibits transcription Transcription Factors (e.g., CREB) downstream->transcription response Cellular Response (e.g., Neurotransmitter Release) transcription->response Modulates behavior Behavioral Outcome (Anxiolytic/Antidepressant Effect) response->behavior Leads to

References

Application Notes and Protocols: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data on the application of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid in neuroscience is limited in publicly available literature. However, its structural features, particularly the pyrrolidine-3-carboxylic acid scaffold, are present in molecules investigated as inhibitors of glycine transporters (GlyT).[1][2] This document, therefore, outlines its potential application as a glycine transporter type 1 (GlyT1) inhibitor, a target of significant interest in neuroscience for the treatment of central nervous system (CNS) disorders.[3][4]

Introduction: Potential as a Glycine Transporter 1 (GlyT1) Inhibitor

Glycine is a key neurotransmitter with a dual role in the CNS. It is an inhibitory neurotransmitter in the brainstem and spinal cord and also acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for excitatory glutamatergic neurotransmission.[5] The synaptic concentration of glycine is primarily regulated by the glycine transporter type 1 (GlyT1).[5]

Inhibition of GlyT1 elevates extracellular glycine levels, thereby enhancing NMDA receptor function. This mechanism is a promising therapeutic strategy for CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia, where it may alleviate negative and cognitive symptoms.[4][6] Pyrrolidine derivatives have been explored as potential GlyT1 inhibitors.[7][8][9] Given its structure, this compound is a candidate for investigation as a novel GlyT1 inhibitor.

Potential Mechanism of Action

By inhibiting GlyT1, this compound could prevent the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. The resulting increase in synaptic glycine would lead to greater occupancy of the glycine binding site on the NMDA receptor, potentiating its activity in response to glutamate.

GlyT1_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal cluster_glia Glial Cell Glutamate Glutamate Glutamate_syn Glutamate Glutamate->Glutamate_syn Release Glycine_syn Glycine NMDA_R NMDA Receptor Glycine_syn->NMDA_R Co-agonist Binds GlyT1 GlyT1 Glycine_syn->GlyT1 Uptake Glutamate_syn->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation Neuronal_Response Neuronal Response Ca_ion->Neuronal_Response Signal Transduction Glycine_glia Glycine GlyT1->Glycine_glia Compound 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid Compound->GlyT1 Inhibits

Caption: Proposed mechanism of GlyT1 inhibition.

Quantitative Data of Representative GlyT1 Inhibitors

The following table summarizes in vitro data for known GlyT1 inhibitors, which can serve as a benchmark for evaluating this compound.

CompoundAssay TypeCell LineIC50 (nM)Reference
Iclepertin (BI 425809)Glycine UptakeSK-N-MC5.0[10]
PF-03463275Glycine UptakeCHO~15[10]
SarcosineGlycine UptakeCHO4,600[10]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound as a GlyT1 inhibitor are provided below.

Protocol 1: Radioligand Binding Assay for GlyT1

This protocol determines the affinity of the test compound for GlyT1 by measuring its ability to displace a known radiolabeled GlyT1 inhibitor.

Materials:

  • HEK293 cells stably expressing human GlyT1.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, pH 7.4.

  • Radioligand: [³H]-(R)-NPTS or another suitable labeled GlyT1 inhibitor.[6]

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known GlyT1 inhibitor (e.g., 10 µM SSR504734).[6]

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize GlyT1-expressing HEK293 cells in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), and 50 µL of various concentrations of the test compound (e.g., 0.1 nM to 100 µM).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of the non-specific binding control.

    • Add 50 µL of the membrane preparation (typically 20-50 µg of protein per well).

    • Incubate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a filtration manifold.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Protocol 2: Cell-Based [³H]-Glycine Uptake Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.[11]

Materials:

  • CHO or HEK293 cells stably expressing human GlyT1.

  • Cell culture medium.

  • Assay buffer (as in Protocol 1).

  • [³H]-Glycine.

  • Test compound: this compound.

  • Lysis buffer: 0.1 M NaOH or a commercial cell lysis reagent.

  • Scintillation cocktail and vials.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Culture:

    • Plate GlyT1-expressing cells in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • Wash the cells twice with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound (or buffer for control) in assay buffer for 15 minutes at room temperature.

    • Initiate the uptake by adding [³H]-Glycine (at a final concentration near its Km for GlyT1) to each well.

    • Incubate for 10-20 minutes at room temperature.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Counting:

    • Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the amount of [³H]-Glycine uptake at each concentration of the test compound.

    • Plot the percentage of inhibition of glycine uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing potential GlyT1 inhibitors.

Screening_Workflow Start Start: Compound Library (including 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid) Primary_Screen Primary Screen: High-Throughput Glycine Uptake Assay (Single Concentration) Start->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Analysis: Determine IC50 in Uptake Assay Hit_ID->Dose_Response Active Inactive Inactive Compounds Hit_ID->Inactive Inactive Binding_Assay Mechanism of Action: Radioligand Binding Assay (Determine Ki) Dose_Response->Binding_Assay Selectivity Selectivity Profiling: Test against GlyT2 and other transporters/receptors Binding_Assay->Selectivity Lead_Opt Lead Optimization (Structure-Activity Relationship) Selectivity->Lead_Opt

Caption: Workflow for screening GlyT1 inhibitors.

References

3-Amino-1-benzylpyrrolidine-3-carboxylic acid as a constrained amino acid analog

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Topic: this compound as a Constrained Amino Acid Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a non-canonical, cyclic amino acid analog. Its rigid pyrrolidine core, substituted at the C3 position with both an amino and a carboxylic acid group, introduces significant conformational constraints when incorporated into a peptide backbone. Unlike natural proteinogenic amino acids, which exhibit considerable rotational freedom, constrained analogs like this one "lock" the peptide chain into a more defined three-dimensional shape. This pre-organization can lead to enhanced biological activity, increased receptor selectivity, and improved stability against enzymatic degradation by proteases. The N-benzyl group further modifies the steric and electronic properties of the pyrrolidine ring, influencing local conformation and potentially participating in ligand-receptor interactions. These attributes make it a valuable tool in peptidomimetic design and drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for calculating molar equivalents in synthesis protocols and for analytical characterization.

PropertyValue
IUPAC Name This compound
CAS Number 145602-87-5[1]
Molecular Formula C₁₂H₁₆N₂O₂[2]
Molecular Weight 220.27 g/mol
Monoisotopic Mass 220.12119 Da[2]
Appearance White to off-white solid
Solubility Soluble in aqueous acid and polar organic solvents

Applications in Drug Discovery

The primary application of this constrained analog is in the rational design of peptides and peptidomimetics with tailored structural and functional properties.

  • Conformational Rigidity: The five-membered ring structure restricts the backbone dihedral angles (phi, ψ) around the residue, reducing the conformational flexibility of the entire peptide. This can stabilize bioactive conformations, such as β-turns or specific helical structures, which are often crucial for binding to biological targets like receptors or enzymes.[3]

  • Receptor Selectivity: By forcing a peptide into a specific shape that preferentially fits one receptor subtype over others, this analog can significantly enhance binding selectivity, leading to more targeted therapeutic effects and fewer off-target side effects.

  • Enzymatic Stability: Natural peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic utility. The unnatural structure of the pyrrolidine ring can sterically hinder the approach of proteases, thereby increasing the peptide's circulating half-life.

  • Scaffold for Further Derivatization: The benzyl group on the ring nitrogen can serve as a handle for further chemical modification or can be part of the pharmacophore itself, potentially engaging in hydrophobic or aromatic interactions within a receptor's binding pocket.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide (with Analog) a Multiple Low-Energy Conformations b Non-Specific Binding a->b Leads to c Rapid Degradation a->c Susceptible to analog Incorporation of 3-Amino-1-benzylpyrrolidine -3-carboxylic acid d Single Bioactive Conformation e High-Affinity & Selective Binding d->e Promotes f Increased Stability d->f Leads to analog->d Results in

Caption: Logical flow from a flexible to a constrained peptide.

Experimental Protocols

Protocol 1: Incorporation into a Peptide using Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual synthesis cycle for incorporating N-α-Fmoc-3-amino-1-benzylpyrrolidine-3-carboxylic acid into a peptide sequence on a Rink Amide resin (for a C-terminal amide). The alpha-amino group of the constrained analog must be protected with Fmoc prior to use.

Materials:

  • Rink Amide MBHA Resin (0.1 mmol scale)

  • N-α-Fmoc-3-amino-1-benzylpyrrolidine-3-carboxylic acid

  • Other N-α-Fmoc protected amino acids

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Cold diethyl ether

Procedure (One Coupling Cycle):

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.

    • Swell the resin in DMF for 30-60 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete Fmoc removal. Drain.

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with agitation (~1 min each): DMF (x5), DCM (x3), DMF (x3).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve N-α-Fmoc-3-amino-1-benzylpyrrolidine-3-carboxylic acid (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in ~3 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature. A longer coupling time is recommended for sterically hindered amino acids.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin as in step 3: DMF (x3), DCM (x3).

    • (Optional) Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling step.

  • Peptide Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.

    • Add 5 mL of the cleavage cocktail (TFA/TIS/H₂O) to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

spss_workflow start Start with Resin-Bound Peptide (or free resin for 1st AA) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Couple Activated AA (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser recouple Recouple kaiser->recouple Positive next_cycle Proceed to Next Cycle or Final Cleavage kaiser->next_cycle Negative recouple->coupling next_cycle->deprotection Repeat for next AA gpcr_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (Inactive) gpcr->g_protein Activates peptide Peptide Ligand (with constrained analog) peptide->gpcr Binds g_protein_active G-Protein (Active) g_protein->g_protein_active GDP -> GTP effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates response Cellular Response second_messenger->response Triggers

References

Application Notes and Protocols for the Incorporation of 3-Amino-1-benzylpyrrolidine-3-carboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, compounds that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. A key strategy in the design of potent and selective peptidomimetics is the incorporation of conformationally constrained non-natural amino acids. These rigid structures can lock the peptide backbone into a bioactive conformation, enhancing receptor binding affinity and providing resistance to enzymatic degradation.

This document provides detailed application notes and protocols for the incorporation of a specific constrained amino acid, 3-Amino-1-benzylpyrrolidine-3-carboxylic acid , into peptidomimetic scaffolds. The pyrrolidine ring system introduces a significant conformational constraint, making this building block a valuable tool for modulating the pharmacological properties of peptide-based therapeutics.

Biological Context: The Role of Conformational Constraint

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. By introducing rigid elements like the this compound moiety, researchers can explore the conformational space of a peptide and identify the optimal geometry for interaction with a biological target, such as a G-protein coupled receptor (GPCR). For instance, in the context of opioid receptor agonism, the constrained pyrrolidine ring can mimic the turn structures often found in receptor-bound conformations of endogenous opioid peptides, potentially leading to enhanced potency and selectivity.

A simplified hypothetical signaling pathway for a peptidomimetic agonist at a GPCR is depicted below. The constrained peptidomimetic is designed to stabilize the active conformation of the receptor, leading to a sustained downstream signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR (e.g., Opioid Receptor) G_Protein G-Protein (αβγ) Receptor->G_Protein Activates G_alpha (activated) G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) cAMP ↓ cAMP Effector->cAMP Peptidomimetic Constrained Peptidomimetic (with 3-Amino-1-benzylpyrrolidine -3-carboxylic acid) Peptidomimetic->Receptor G_alpha->Effector Inhibits PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., Analgesia) PKA->Response

Caption: Hypothetical GPCR signaling pathway activated by a constrained peptidomimetic.

Data Presentation: Representative Pharmacological Data

The incorporation of this compound is anticipated to enhance the pharmacological properties of peptides. The following tables present representative quantitative data for peptidomimetics containing similar constrained cyclic amino acids, illustrating the potential improvements in receptor binding affinity and enzymatic stability.

Table 1: Representative Receptor Binding Affinity Data

Compound IDModified Peptide SequenceConstrained Amino AcidReceptor TargetBinding Affinity (Ki, nM)
Peptide-ATyr-c[D-Lys-Xaa -Phe-Asp]-NH₂GlyMu-Opioid Receptor15.8
Peptide-BTyr-c[D-Lys-Xaa -Phe-Asp]-NH₂(S)-3-Aminopyrrolidine-3-carboxylic acidMu-Opioid Receptor2.3
Peptide-CArg-Pro-Xaa -Gly-PheProBradykinin B2 Receptor25.4
Peptide-DArg-Pro-Xaa -Gly-Phe(R)-3-Aminopyrrolidine-3-carboxylic acidBradykinin B2 Receptor5.1

Table 2: Representative Enzymatic Stability Data

Compound IDModified Peptide SequenceConstrained Amino AcidMatrixHalf-life (t½, hours)
Peptide-EGly-Phe-Leu-Xaa -LysLeuHuman Plasma0.5
Peptide-FGly-Phe-Leu-Xaa -LysThis compoundHuman Plasma> 24
Peptide-GAla-Val-Xaa -Ile-HisProTrypsin Solution1.2
Peptide-HAla-Val-Xaa -Ile-HisThis compoundTrypsin Solution18.5

Experimental Protocols

Protocol 1: Synthesis of Fmoc-3-Amino-1-benzylpyrrolidine-3-carboxylic acid

This protocol outlines a plausible synthetic route for the preparation of the Fmoc-protected amino acid building block required for solid-phase peptide synthesis (SPPS).

Step 1: Synthesis of Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate

The synthesis begins with the preparation of the corresponding pyrrolidine derivative, followed by esterification.[1]

  • Materials: this compound, Methanol (MeOH), Thionyl chloride (SOCl₂) or other suitable esterification reagent, Diethyl ether.

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous MeOH.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the methyl ester.

    • Collect the solid by filtration and dry under vacuum.

Step 2: Fmoc Protection of the Amino Group

  • Materials: Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate hydrochloride, Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine.

  • Procedure:

    • Dissolve Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add NaHCO₃ (2.5 eq) to neutralize the hydrochloride and basify the solution.

    • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in dioxane.

    • Add the Fmoc-OSu solution dropwise to the amino acid solution at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • After completion, dilute the reaction mixture with water and extract with DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Fmoc-protected methyl ester.

Step 3: Saponification of the Methyl Ester

  • Materials: Fmoc-protected methyl ester, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1 M Hydrochloric acid (HCl), Ethyl acetate.

  • Procedure:

    • Dissolve the Fmoc-protected methyl ester in a mixture of THF and water.

    • Add a solution of LiOH (1.5 eq) in water.

    • Stir the mixture at room temperature and monitor the hydrolysis by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, Fmoc-3-Amino-1-benzylpyrrolidine-3-carboxylic acid .

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Fmoc Protection cluster_step3 Step 3: Saponification A 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid B Methyl 3-Amino-1-benzylpyrrolidine- 3-carboxylate HCl A->B MeOH, SOCl₂ C Fmoc-NH-Pyr(Bn)-COOMe B->C Fmoc-OSu, NaHCO₃ D Fmoc-3-Amino-1-benzylpyrrolidine- 3-carboxylic acid C->D LiOH, H₂O/THF

Caption: Synthesis workflow for Fmoc-3-Amino-1-benzylpyrrolidine-3-carboxylic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic

This protocol describes the manual solid-phase synthesis of a model pentapeptide (e.g., Tyr-Ala-Xaa -Phe-Gly-NH₂, where Xaa is this compound) on a Rink Amide resin using Fmoc/tBu chemistry.

  • Materials:

    • Rink Amide resin (e.g., 0.1 mmol scale)

    • Fmoc-protected amino acids (including Fmoc-3-Amino-1-benzylpyrrolidine-3-carboxylic acid)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • 20% (v/v) Piperidine in DMF

    • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

    • Cold diethyl ether

  • Procedure:

    • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

    • Fmoc Deprotection:

      • Treat the resin with 20% piperidine in DMF for 5 minutes.

      • Drain the solution.

      • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

      • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Agitate the reaction mixture for 1-2 hours at room temperature.

      • Monitor the coupling reaction using a qualitative ninhydrin test.

      • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including the coupling of Fmoc-3-Amino-1-benzylpyrrolidine-3-carboxylic acid .

    • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

    • Cleavage from Resin and Side-Chain Deprotection:

      • Wash the peptide-resin with DCM and dry under vacuum.

      • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

      • Filter the resin and collect the filtrate containing the crude peptide.

    • Peptide Precipitation and Purification:

      • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

      • Centrifuge to pellet the peptide and decant the ether.

      • Wash the peptide pellet with cold diethyl ether.

      • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

      • Lyophilize the pure fractions to obtain the final peptidomimetic.

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple2 Couple Fmoc-Phe-OH Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_Xaa Couple Fmoc-Xaa-OH (Xaa = Constrained Amino Acid) Deprotect3->Couple_Xaa Wash3 Wash Couple_Xaa->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Couple4 Couple Fmoc-Ala-OH Deprotect4->Couple4 Wash4 Wash Couple4->Wash4 Deprotect5 Fmoc Deprotection Wash4->Deprotect5 Couple5 Couple Fmoc-Tyr(tBu)-OH Deprotect5->Couple5 Wash5 Wash Couple5->Wash5 Final_Deprotect Final Fmoc Deprotection Wash5->Final_Deprotect Cleave Cleavage from Resin (TFA/TIS/H₂O) Final_Deprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify End Final Peptidomimetic Purify->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Conclusion

The incorporation of this compound into peptide sequences represents a powerful strategy for the development of novel peptidomimetics with enhanced pharmacological profiles. The conformational constraint imposed by the pyrrolidine ring can lead to increased receptor affinity, selectivity, and improved metabolic stability. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate these promising molecules in the pursuit of new therapeutic agents. Careful execution of the synthetic and analytical procedures is crucial for obtaining reliable and reproducible results in the exciting field of peptidomimetic drug discovery.

References

Application Notes and Protocols for the Analytical Detection of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid. The methodologies outlined below are based on established principles of analytical chemistry for compounds of similar structure and functionality, specifically utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a substituted pyrrolidine derivative. Pyrrolidine structures are significant in medicinal chemistry and are found in numerous biologically active compounds.[1][2] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including pharmaceutical preparations and biological samples, to support research, development, and quality control activities. This document details two robust methods for its analysis.

Analytical Methodologies

Two primary analytical methods are presented:

  • HPLC-UV Analysis with Pre-column Derivatization: A widely accessible method suitable for routine quantification. Derivatization is employed to enhance the chromatographic retention and UV detection sensitivity of the analyte.

  • LC-MS/MS Analysis: A highly sensitive and selective method for the quantification of the analyte, particularly in complex matrices, which may not require derivatization.

Method 1: HPLC-UV Analysis with Pre-column Derivatization using Phenylisothiocyanate (PITC)

This method involves the pre-column derivatization of this compound with Phenylisothiocyanate (PITC), which reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative. This derivative possesses a strong chromophore, allowing for sensitive UV detection at 254 nm.[3]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Phenylisothiocyanate (PITC), sequencing grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Acetic Anhydride

  • Sodium Acetate, anhydrous

  • Glacial Acetic Acid

  • Deionized water (18.2 MΩ·cm)

  • 0.1 M Hydrochloric Acid (HCl)

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent to achieve a concentration within the calibration range. Perform necessary extraction or clean-up steps if the matrix is complex.

3. Derivatization Procedure

  • Transfer 100 µL of the standard or sample solution into a microcentrifuge tube.

  • Add 50 µL of a freshly prepared solution of PITC in acetonitrile (1:10 v/v).

  • Add 50 µL of a freshly prepared solution of triethylamine in acetonitrile (1:10 v/v).

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 20 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the mobile phase A.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Sodium Acetate buffer with 0.05% Triethylamine, pH adjusted to 6.5 with glacial acetic acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    20.0 60 40
    22.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 254 nm

Method 2: LC-MS/MS Analysis

This method provides high sensitivity and selectivity for the direct analysis of this compound, often without the need for derivatization.[4][5][6] The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid, LC-MS grade

  • Ammonium Formate

  • Deionized water (18.2 MΩ·cm)

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of 50:50 (v/v) acetonitrile/water.

  • Working Standard Solutions: Prepare serial dilutions in the mobile phase A to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • For liquid samples, perform a protein precipitation step if necessary by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging.

    • Dilute the supernatant or the dissolved solid sample with the initial mobile phase composition to fall within the calibration curve range.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

3. LC-MS/MS Conditions

  • Liquid Chromatography

    • Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      Time (min) %A %B
      0.0 98 2
      5.0 5 95
      7.0 5 95
      7.1 98 2

      | 10.0 | 98 | 2 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Precursor Ion (Q1): m/z 221.13 (Calculated for [M+H]⁺)

    • Product Ions (Q3): Hypothetical transitions; would require experimental determination. For example:

      • Quantitative Transition: m/z 221.13 → 175.11 (loss of HCOOH)

      • Qualitative Transition: m/z 221.13 → 91.05 (benzyl fragment)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: To be optimized for the specific instrument and transitions (typically 15-30 eV).

Data Presentation

The following table summarizes representative quantitative performance parameters for the described analytical methods. Note: These are typical expected values and must be experimentally determined during method validation.

ParameterHPLC-UV with PITC DerivatizationLC-MS/MS
Limit of Detection (LOD) ~0.5 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.5 ng/mL
Linearity (r²) > 0.998> 0.999
Precision (%RSD) < 5%< 3%
Accuracy (% Recovery) 95 - 105%97 - 103%
Retention Time Analyte and column dependentAnalyte and column dependent

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample/Standard dissolve Dissolution in 0.1 M HCl start->dissolve add_pitc Add PITC & Triethylamine dissolve->add_pitc react React at Room Temp (20 min) add_pitc->react dry Evaporate to Dryness react->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute inject Inject into HPLC reconstitute->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV with PITC Derivatization Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample/Standard dissolve Dissolve/Dilute in Mobile Phase start->dissolve ppt Protein Precipitation (if needed) dissolve->ppt for biological matrices filter Filter (0.22 µm) dissolve->filter ppt->filter inject Inject into LC System filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize select_precursor Q1: Select Precursor Ion (m/z 221.13) ionize->select_precursor fragment Q2: Collision-Induced Dissociation select_precursor->fragment select_product Q3: Select Product Ions fragment->select_product detect Detection & Quantification (MRM) select_product->detect

Caption: LC-MS/MS Direct Analysis Workflow.

References

Application Notes and Protocols: 3-Amino-1-benzylpyrrolidine-3-carboxylic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid and its derivatives as organocatalysts in asymmetric synthesis. While direct catalytic applications of this specific molecule are not extensively documented, this note draws upon the well-established catalytic activity of structurally related pyrrolidine-3-carboxylic acid derivatives to provide a foundation for its use in stereoselective transformations.

Introduction: The Role of Pyrrolidine Scaffolds in Asymmetric Catalysis

Chiral pyrrolidine derivatives are a cornerstone of organocatalysis, enabling the synthesis of enantiomerically enriched molecules crucial for drug discovery and development.[1] The rigid pyrrolidine ring provides a well-defined stereochemical environment, while the functional groups, typically a secondary amine and a carboxylic acid, facilitate the catalytic cycle.[2] Modifications to the pyrrolidine core, such as the introduction of a benzyl group at the 1-position and an amino group at the 3-position, offer opportunities to fine-tune the catalyst's steric and electronic properties, potentially leading to enhanced reactivity and stereoselectivity.

Principle of Catalysis: The Enamine-Iminium Ion Cycle

The catalytic activity of pyrrolidine-based catalysts in many asymmetric reactions, such as Michael and aldol additions, proceeds through a well-established enamine-iminium ion catalytic cycle.[1]

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate.

  • Nucleophilic Attack: This enamine, being nucleophilic at the α-carbon, attacks an electrophile (e.g., a Michael acceptor like a nitroolefin). The stereochemistry of the pyrrolidine ring directs this attack to one face of the electrophile, thereby controlling the stereochemical outcome.

  • Iminium Ion Formation and Hydrolysis: The resulting intermediate is then hydrolyzed to release the product and regenerate the catalyst, which can then enter a new catalytic cycle. The carboxylic acid moiety is believed to play a role in proton transfer during this process.

Below is a diagram illustrating the general enamine catalytic cycle.

Enamine Catalytic Cycle Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde Intermediate Covalent Intermediate Enamine->Intermediate + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Product Chiral Product Intermediate->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Add Catalyst B Add Ketone A->B C Add Nitroolefin B->C D Add Solvent C->D E Stir at RT D->E F Monitor by TLC E->F G Concentrate F->G H Column Chromatography G->H I NMR, MS H->I J Chiral HPLC (ee%) I->J

References

Application Notes and Protocols for the Functionalization of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols for the chemical modification of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid, a versatile scaffold for the synthesis of novel chemical entities. The protocols detail methods for the selective functionalization of its three reactive sites: the exocyclic amino group at the 3-position, the carboxylic acid at the 3-position, and the pyrrolidine ring nitrogen. An orthogonal protection strategy is employed to achieve chemoselectivity, enabling the synthesis of a diverse range of derivatives.

Orthogonal Protection of the 3-Amino Group

To achieve selective functionalization of the carboxylic acid and the pyrrolidine ring nitrogen, the exocyclic primary amino group at the 3-position is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the conditions used for subsequent esterification and N-debenzylation but can be selectively removed under acidic conditions.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the 3-amino group using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Adjust the pH of the aqueous residue to ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography on silica gel if necessary.

Expected Outcome: This procedure is expected to yield 3-(tert-butoxycarbonylamino)-1-benzylpyrrolidine-3-carboxylic acid in high yield.

Functionalization of the Carboxylic Acid Group

With the 3-amino group protected, the carboxylic acid can be selectively functionalized. The following protocols describe esterification and amide bond formation.

Protocol 2.1: Esterification of N-Boc-3-Amino-1-benzylpyrrolidine-3-carboxylic acid

This protocol details the formation of a methyl ester using thionyl chloride and methanol. This method is efficient but should be performed with care due to the corrosive nature of thionyl chloride.

Materials:

  • 3-(tert-butoxycarbonylamino)-1-benzylpyrrolidine-3-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-(tert-butoxycarbonylamino)-1-benzylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl ester, which can be purified by column chromatography on silica gel.

Protocol 2.2: Amide Bond Formation

This protocol describes the coupling of the carboxylic acid with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • 3-(tert-butoxycarbonylamino)-1-benzylpyrrolidine-3-carboxylic acid

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(tert-butoxycarbonylamino)-1-benzylpyrrolidine-3-carboxylic acid (1.0 eq), the primary amine (1.1 eq), HOBt (0.1 eq), and DIPEA (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Functionalization of the Pyrrolidine Ring Nitrogen

The N-benzyl group can be removed via catalytic transfer hydrogenation to provide a secondary amine, which can then be further functionalized.

Protocol 3.1: N-Debenzylation by Catalytic Transfer Hydrogenation

This protocol describes the removal of the N-benzyl group using palladium on carbon (Pd/C) and ammonium formate as the hydrogen source.[1][2]

Materials:

  • N-Boc protected and esterified/amidated this compound derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Celite

Procedure:

  • To a stirred suspension of the N-benzylpyrrolidine derivative (1.0 eq) and an equal weight of 10% Pd/C in methanol, add anhydrous ammonium formate (5.0 eq) in one portion under a nitrogen atmosphere.[1][2]

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.[2] Reaction times are typically short, often within 10-60 minutes.[1]

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the organic filtrates and concentrate under reduced pressure to afford the debenzylated product.[2]

Protocol 3.2: N-Acylation of the Pyrrolidine Ring

This protocol describes the acylation of the debenzylated pyrrolidine nitrogen with an acyl chloride.

Materials:

  • Debenzylated pyrrolidine derivative

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the debenzylated pyrrolidine derivative (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine or pyridine (1.2 eq) to the stirred solution.

  • Add the acyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 3.3: N-Alkylation of the Pyrrolidine Ring (Reductive Amination)

This protocol describes the N-alkylation of the debenzylated pyrrolidine with an aldehyde via reductive amination.

Materials:

  • Debenzylated pyrrolidine derivative

  • Aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the debenzylated pyrrolidine derivative (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM or DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Deprotection of the 3-Amino Group

The final step in many synthetic sequences will be the removal of the N-Boc protecting group to liberate the 3-amino functionality.

Protocol 4: N-Boc Deprotection

This protocol describes the removal of the Boc group under acidic conditions.

Materials:

  • N-Boc protected pyrrolidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected pyrrolidine derivative in DCM.

  • Add an equal volume of trifluoroacetic acid.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Quantitative Data Summary

The following table summarizes typical yields for the described transformations based on literature for analogous reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Transformation Protocol Reagents Typical Yield (%)
N-Boc Protection1(Boc)₂O, NaOH85 - 95
Esterification (Methyl)2.1SOCl₂, MeOH70 - 90
Amide Coupling2.2EDC, HOBt, DIPEA60 - 85
N-Debenzylation3.1Pd/C, NH₄HCO₂85 - 95[1]
N-Acylation3.2Acyl Chloride, TEA75 - 90
N-Alkylation (Reductive Amination)3.3Aldehyde, STAB65 - 85
N-Boc Deprotection4TFA, DCM>95

Visualizations

Experimental Workflow: Orthogonal Functionalization

Orthogonal_Functionalization Start 3-Amino-1-benzyl- pyrrolidine-3-carboxylic acid Boc_Protect Protocol 1: N-Boc Protection Start->Boc_Protect Boc_Product N-Boc Protected Intermediate Boc_Protect->Boc_Product Esterify Protocol 2.1: Esterification Boc_Product->Esterify Amide_Couple Protocol 2.2: Amide Coupling Boc_Product->Amide_Couple Ester_Product Ester Derivative Esterify->Ester_Product Amide_Product Amide Derivative Amide_Couple->Amide_Product Debenzyl_Ester Protocol 3.1: N-Debenzylation Ester_Product->Debenzyl_Ester Debenzyl_Amide Protocol 3.1: N-Debenzylation Amide_Product->Debenzyl_Amide Debenzyl_Ester_Product Debenzylated Ester Debenzyl_Ester->Debenzyl_Ester_Product Debenzyl_Amide_Product Debenzylated Amide Debenzyl_Amide->Debenzyl_Amide_Product N_Acyl_Ester Protocol 3.2: N-Acylation Debenzyl_Ester_Product->N_Acyl_Ester N_Alkyl_Ester Protocol 3.3: N-Alkylation Debenzyl_Ester_Product->N_Alkyl_Ester N_Acyl_Amide Protocol 3.2: N-Acylation Debenzyl_Amide_Product->N_Acyl_Amide N_Alkyl_Amide Protocol 3.3: N-Alkylation Debenzyl_Amide_Product->N_Alkyl_Amide Final_Ester_Acyl N-Acylated Ester N_Acyl_Ester->Final_Ester_Acyl Final_Ester_Alkyl N-Alkylated Ester N_Alkyl_Ester->Final_Ester_Alkyl Final_Amide_Acyl N-Acylated Amide N_Acyl_Amide->Final_Amide_Acyl Final_Amide_Alkyl N-Alkylated Amide N_Alkyl_Amide->Final_Amide_Alkyl Boc_Deprotect Protocol 4: N-Boc Deprotection Final_Ester_Acyl->Boc_Deprotect Final_Ester_Alkyl->Boc_Deprotect Final_Amide_Acyl->Boc_Deprotect Final_Amide_Alkyl->Boc_Deprotect Final_Product Final Functionalized Pyrrolidine Boc_Deprotect->Final_Product

Caption: Workflow for the orthogonal functionalization of this compound.

Signaling Pathway: Functionalization Logic

Functionalization_Logic cluster_0 Initial State cluster_1 Protection cluster_2 Selective Functionalization cluster_3 Deprotection cluster_4 Final State Start Trifunctional Scaffold Protect_NH2 Protect 3-NH2 (e.g., Boc) Start->Protect_NH2 Chemoselectivity Func_COOH Functionalize COOH (Ester/Amide) Protect_NH2->Func_COOH Func_N_Bn Debenzylate & Functionalize N1 (Acylation/Alkylation) Func_COOH->Func_N_Bn Deprotect_NH2 Deprotect 3-NH2 Func_N_Bn->Deprotect_NH2 Final Diverse Derivatives Deprotect_NH2->Final

Caption: Logical flow for the selective modification of the pyrrolidine scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on a common two-step synthetic route involving a Strecker reaction followed by hydrolysis.

Experimental Workflow Overview

G cluster_0 Step 1: Strecker Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile cluster_1 Step 2: Hydrolysis to this compound A 1-Benzylpyrrolidin-3-one E Reflux (3 hours) A->E B Potassium Cyanide (KCN) B->E C Ammonium Carbonate ((NH4)2CO3) C->E D 50% Ethanol D->E F Distill off Ethanol E->F G Cool and Crystallize F->G H Filter G->H I 3-Amino-1-benzylpyrrolidine-3-carbonitrile (Product 1) H->I J Product 1 M Reflux (36 hours) under N2 J->M K Barium Hydroxide (Ba(OH)2) K->M L Water L->M N Cool to RT M->N O Adjust pH to 3 with H2SO4 N->O P Filter O->P Q Adjust pH to 6 with Triethylamine P->Q R Crystallize Q->R S Filter and Dry R->S T This compound (Final Product) S->T

Caption: Two-step synthesis of the target compound.

Q1: Low yield in Step 1 (Strecker Synthesis). What are the potential causes and solutions?

A1: Low yields in the Strecker synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile can stem from several factors.

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reflux time of 3 hours is strictly followed. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material (1-Benzylpyrrolidin-3-one).

  • Side reactions: The ketone starting material can undergo self-condensation or other side reactions under the basic conditions.

    • Solution: Maintain a consistent reflux temperature. Ensure the ammonium carbonate is of good quality and used in the specified excess to favor the desired reaction pathway.

  • Loss of product during workup: The product may be lost during the crystallization and filtration steps.

    • Solution: Ensure the reaction mixture is sufficiently cooled to maximize crystallization. Wash the filtered solid with a minimal amount of cold solvent to avoid dissolving the product.

Q2: The hydrolysis in Step 2 is very slow or incomplete, resulting in a low yield of the final product. How can this be improved?

A2: The hydrolysis of the nitrile to a carboxylic acid is a critical and often slow step.

  • Insufficient hydrolysis time: The reported 36-hour reflux is necessary for complete conversion.

    • Solution: Do not shorten the reflux time. Monitor the reaction by TLC or HPLC to track the disappearance of the intermediate nitrile.

  • Decomposition of reactants or products: Prolonged heating can lead to decomposition.

    • Solution: Maintain a steady reflux temperature and ensure a continuous inert atmosphere (Nitrogen) to prevent oxidative side reactions.[1]

  • Inefficient mixing: In a heterogeneous mixture with barium hydroxide, inefficient stirring can slow down the reaction.

    • Solution: Use vigorous mechanical stirring throughout the reflux period to ensure good contact between the reactants.

Q3: During the final precipitation of the product, an oil is formed instead of a crystalline solid. What should I do?

A3: Oiling out during precipitation is a common issue, often due to impurities or supersaturation.

  • Presence of impurities: Impurities can inhibit crystal lattice formation.

    • Solution: Ensure the filtration after pH adjustment to 3 is thorough to remove all barium sulfate precipitate. Consider an additional wash of the filtrate with an organic solvent like dichloromethane to remove non-polar impurities before proceeding to the final pH adjustment.

  • Rapid pH adjustment: Adjusting the pH too quickly can lead to rapid precipitation and oiling.

    • Solution: Add the triethylamine dropwise with vigorous stirring to adjust the pH to 6.[1]

  • Supersaturation: The solution may be too concentrated.

    • Solution: If an oil forms, try adding a small amount of the solvent (water) and warming the mixture gently to dissolve the oil, then allow it to cool slowly. Seeding with a small crystal of the pure product can also induce crystallization.

Frequently Asked Questions (FAQs)

Q: What is the expected overall yield for this synthesis?

A: Based on reported data, the first step (Strecker synthesis) has a yield of approximately 80.4%, and the second step (hydrolysis) has a yield of about 83.8%.[1] This would result in an approximate overall yield of 67%.

Q: Are there alternative methods for the hydrolysis step?

A: While the provided protocol uses barium hydroxide, other strong bases or acids can be used for nitrile hydrolysis. However, reaction conditions, such as temperature and time, would need to be re-optimized. Barium hydroxide is often used as it precipitates out as barium sulfate upon addition of sulfuric acid, simplifying purification.[1]

Q: How can I purify the final product if it contains impurities?

A: If the final product is not of sufficient purity after crystallization, recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) is a standard method. For more challenging purifications, techniques like preparative HPLC can be employed.

Q: Is it necessary to use an inert atmosphere for the hydrolysis step?

A: Yes, using an inert atmosphere (like nitrogen) is recommended to prevent potential oxidation of the amino group or other sensitive functionalities at high temperatures over the long reaction time, which could lead to colored impurities and lower yields.[1]

Quantitative Data Summary

StepReactionReactantsConditionsReported Yield
1Strecker Synthesis1-Benzylpyrrolidin-3-one, KCN, (NH4)2CO350% Ethanol, Reflux, 3h80.4%[1]
2Nitrile Hydrolysis3-Amino-1-benzylpyrrolidine-3-carbonitrile, Ba(OH)2Water, Reflux, 36h, N2 atmosphere83.8%[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile

  • Combine 1-Benzylpyrrolidin-3-one (0.05 mol), potassium cyanide (0.09 mol), and ammonium carbonate (0.65 mol) in 135 mL of 50% ethanol.[1]

  • Heat the mixture to reflux and maintain for 3 hours.[1]

  • Distill off the ethanol under atmospheric pressure.[1]

  • Cool the remaining residue to induce crystallization.[1]

  • Filter the mixture to collect the brown powder product.[1]

Protocol 2: Synthesis of this compound

  • Under a nitrogen atmosphere, add the 3-Amino-1-benzylpyrrolidine-3-carbonitrile from the previous step and barium hydroxide (0.37 mol) to 300 mL of water.[1]

  • Heat the mixture to reflux for 36 hours.[1]

  • Cool the reaction to room temperature and add 100 mL of water.[1]

  • Adjust the pH to 3 by adding 6 mol/L sulfuric acid.[1]

  • Filter the mixture to remove the precipitate (barium sulfate).[1]

  • Adjust the pH of the filtrate to 6 with triethylamine to induce crystallization.[1]

  • Allow the solution to stand for crystallization to complete.[1]

  • Filter the solid, wash, and dry to obtain the final product.[1]

Logical Troubleshooting Flow

G Start Low Final Yield Step1_Yield Check Yield of Step 1 (Nitrile) Start->Step1_Yield Step2_Yield Check Yield of Step 2 (Hydrolysis) Step1_Yield->Step2_Yield Acceptable Incomplete_S1 Incomplete Step 1 Reaction? Step1_Yield->Incomplete_S1 Low Incomplete_S2 Incomplete Hydrolysis? Step2_Yield->Incomplete_S2 Low Workup_Loss_S1 Loss during Step 1 Workup? Incomplete_S1->Workup_Loss_S1 No Sol_TLC_S1 Monitor reaction by TLC. Ensure 3h reflux. Incomplete_S1->Sol_TLC_S1 Yes Workup_Loss_S1->Step2_Yield No Sol_Cool_S1 Ensure sufficient cooling. Use minimal cold solvent for wash. Workup_Loss_S1->Sol_Cool_S1 Yes Purification_Issue Issue with Final Precipitation? Incomplete_S2->Purification_Issue No Sol_Time_S2 Ensure 36h reflux. Monitor by TLC/HPLC. Incomplete_S2->Sol_Time_S2 Yes Sol_Precip Slowly add triethylamine. Consider recrystallization if impure. Purification_Issue->Sol_Precip Yes End Yield Improved Purification_Issue->End No Sol_TLC_S1->End Sol_Cool_S1->End Sol_Time_S2->End Sol_Precip->End

Caption: Troubleshooting logic for low yield issues.

References

solubility issues with 3-Amino-1-benzylpyrrolidine-3-carboxylic acid in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 3-Amino-1-benzylpyrrolidine-3-carboxylic acid in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a cyclic amino acid derivative. Due to its zwitterionic nature at physiological pH (possessing both a basic amino group and an acidic carboxylic acid group), its solubility can be highly dependent on the pH of the solvent. Generally, it is expected to have limited solubility in non-polar organic solvents and variable solubility in polar and aqueous solvents.

Q2: In which organic solvents is this compound likely to be soluble?

A2: For cyclic amino acids and carboxylic acids in general, polar aprotic solvents are often effective.[1] Therefore, solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are good starting points. Alcohols such as ethanol and methanol may also be suitable, potentially in a co-solvent system with water.[1][2] The benzyl group may enhance solubility in some organic solvents.[3]

Q3: How does pH affect the aqueous solubility of this compound?

A3: The solubility of this compound in aqueous solutions is significantly influenced by pH.[4][5] At its isoelectric point, the molecule will have a net neutral charge, leading to minimal aqueous solubility. Adjusting the pH away from the isoelectric point will increase solubility:

  • Increasing the pH (adding a base like NaOH) will deprotonate the carboxylic acid group to form a more polar and soluble carboxylate salt (-COO⁻).[1][2]

  • Decreasing the pH (adding an acid like HCl) will protonate the amino group to form a more soluble ammonium salt (-NH3⁺).

Q4: Can I heat the solution to improve dissolution?

A4: Yes, gentle warming can increase the rate of dissolution and the solubility of the compound.[1][2] However, it is crucial to avoid excessive heat or boiling, which could lead to degradation of the compound. If the compound dissolves upon heating, it may precipitate out again upon cooling to room temperature.[1]

Q5: How can I prepare a stock solution of this compound?

A5: For biological experiments, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.[2] When doing so, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced precipitation or cytotoxicity.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound does not dissolve in an aqueous buffer. The pH of the buffer is close to the isoelectric point of the compound.Adjust the pH of the buffer. For acidic compounds, increasing the pH with a dilute base (e.g., 0.1 M NaOH) will increase solubility.[1][2] Conversely, for basic compounds, decreasing the pH with a dilute acid (e.g., 0.1 M HCl) will be effective.
The concentration is too high.Try preparing a more dilute solution. Gentle warming or sonication can also help to dissolve the maximum amount possible.[1]
Precipitation occurs when diluting a DMSO stock solution into an aqueous medium. The compound's solubility limit in the final aqueous medium is exceeded.Lower the final concentration of the compound. Ensure the final percentage of DMSO is minimal (e.g., <0.5%).[2]
The aqueous medium is not at an optimal pH.Check and adjust the pH of the final aqueous solution to enhance the solubility of the compound.[2]
The temperature of the aqueous medium is too low.Pre-warm the aqueous medium (e.g., to 37°C for cell culture) before adding the stock solution.[2]
Compound is poorly soluble in common organic solvents. The chosen solvent has the wrong polarity.Refer to a solvent polarity chart and select a solvent with a different polarity. Polar aprotic solvents like DMSO or DMF are often good choices for carboxylic acids.[1]
The compound is in a highly crystalline form.Use sonication or gentle heating to help break down the crystal lattice and facilitate dissolution.[1]

Experimental Protocols

Protocol 1: Determining an Appropriate Solvent System
  • Initial Screening : In separate small vials, add a small, known amount of this compound (e.g., 1 mg) to a small volume (e.g., 100 µL) of various solvents (e.g., water, ethanol, DMSO, DMF).

  • Observation : Vortex each vial and observe for dissolution at room temperature.

  • Aiding Dissolution : If the compound does not dissolve, try gentle warming (e.g., 37-50°C) or sonication for a few minutes.

  • pH Adjustment (for aqueous systems) : If the compound is insoluble in water or a buffer, add a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) dropwise while stirring to see if dissolution occurs at a different pH.

  • Co-solvent Systems : Experiment with mixtures of solvents. For example, try dissolving the compound in varying ratios of ethanol/water or DMSO/water.[1]

Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment
  • Weigh the desired amount of this compound and add it to a suitable volume of purified water or buffer.

  • Stir the suspension.

  • Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while monitoring the pH.

  • Continue adding the base until the compound is fully dissolved. Note the final pH.

  • If necessary, adjust the pH back towards the desired final pH with a dilute acid, being careful not to cause precipitation.

  • Once dissolved, the solution can be further diluted as needed for experiments.

Data Presentation

Solvent System Temperature pH Hypothetical Solubility (mg/mL)
Purified Water25°C~7 (unadjusted)< 1
Purified Water25°C9.015
Purified Water25°C3.012
Ethanol25°CN/A5
DMSO25°CN/A> 50
10% DMSO in PBS25°C7.42

Visualizations

Dissolution_Workflow start Start: Weigh Compound add_solvent Add chosen solvent (e.g., Water, Buffer, DMSO) start->add_solvent mix Vortex / Stir add_solvent->mix observe Observe for Dissolution mix->observe dissolved Solution Prepared observe->dissolved Yes not_dissolved Incomplete Dissolution observe->not_dissolved No troubleshoot Troubleshoot not_dissolved->troubleshoot adjust_ph Adjust pH troubleshoot->adjust_ph heat_sonicate Gentle Heat / Sonicate troubleshoot->heat_sonicate change_solvent Try Different Solvent / Co-solvent troubleshoot->change_solvent adjust_ph->mix heat_sonicate->mix change_solvent->add_solvent

Caption: A general workflow for dissolving this compound.

Troubleshooting_Logic start Issue: Compound Insoluble solvent_type What is the solvent? start->solvent_type aqueous Aqueous Buffer / Water solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic check_ph Is pH adjusted? aqueous->check_ph try_polar_aprotic Try a polar aprotic solvent (e.g., DMSO, DMF) organic->try_polar_aprotic adjust_ph Adjust pH away from isoelectric point check_ph->adjust_ph No try_cosolvent Try a co-solvent system (e.g., Water/Ethanol) check_ph->try_cosolvent Yes use_heat Apply gentle heat or sonication adjust_ph->use_heat try_cosolvent->use_heat try_polar_aprotic->use_heat

Caption: A logical diagram for troubleshooting solubility issues.

References

Technical Support Center: Purification of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC purification of this compound?

A1: The primary challenges stem from its amphoteric nature (containing both acidic and basic functional groups), its chirality, and potentially poor UV absorbance. Key issues include:

  • Poor peak shape and retention: The presence of both an amino group and a carboxylic acid group can lead to interactions with the stationary phase, resulting in tailing or fronting of peaks.

  • Enantiomeric separation: As a chiral molecule, separating the enantiomers requires specific chiral stationary phases or derivatization with a chiral reagent.

  • Low UV detection sensitivity: The molecule may not have a strong chromophore, making detection at standard wavelengths challenging without derivatization.

  • Co-elution with impurities: Structurally similar impurities from the synthesis can be difficult to separate from the main compound.

Q2: What are the recommended HPLC modes for purifying this compound?

A2: Several HPLC modes can be employed, depending on the purification goals:

  • Reversed-Phase (RP-HPLC): This is a common starting point. Using a C18 column with a mobile phase of acetonitrile or methanol and water, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape, can be effective for general purity assessment and purification from less polar impurities.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for polar compounds like amino acids. It uses a polar stationary phase and a high concentration of organic solvent in the mobile phase.[1]

  • Chiral HPLC: For separating the enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns (e.g., Chiralcel® OD-H) are often a good choice for direct enantiomeric separation.[1]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization can be beneficial in two main scenarios:

  • To improve detection: If the compound has poor UV absorbance, derivatization with agents like o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), or phenylisothiocyanate (PITC) can introduce a fluorescent or UV-active tag, significantly increasing sensitivity.[2][3]

  • For indirect chiral separation: The compound can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.[4][5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Peak Tailing or Fronting Secondary interactions between the analyte's amino or carboxyl group and the stationary phase.Add an ion-pairing agent or a small percentage of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase to suppress these interactions. Ensure the sample solvent is compatible with the mobile phase.
Poor Retention on Reversed-Phase Column The compound is too polar for the stationary phase.Consider using a more polar reversed-phase column (e.g., C8 or a polar-embedded phase) or switch to HILIC mode. An alternative is to use an ion-pairing agent to increase retention.
No Separation of Enantiomers on a Chiral Column The chosen chiral stationary phase or mobile phase is not suitable.Screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic antibiotic-based). Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and the additive (e.g., TFA, diethylamine).
Split Peaks Column contamination or blockage at the inlet frit.Reverse flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Also, ensure the sample is fully dissolved and filtered before injection.
Low Signal Intensity Poor UV absorbance at the chosen wavelength or low concentration.If derivatization is not used, try detecting at a lower wavelength (e.g., 210 nm).[1] Consider derivatization to enhance the signal. Concentrate the sample if possible.

Experimental Protocols

Protocol 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is suitable for determining the overall purity of the synthesized compound.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Direct Enantiomeric Separation by Chiral HPLC

This method is designed for the separation of the R and S enantiomers.

  • Column: Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). The ratio of hexane to isopropanol may need to be optimized.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C

  • Detection: UV at 210 nm[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter before injection.

Data Presentation

Table 1: Example HPLC Conditions for Related Pyrrolidine Derivatives
CompoundColumnMobile PhaseFlow RateDetectionReference
Pyrrolidine-3-carboxylic acid (chiral)Chiralcel® OD-Hn-Hexane/Isopropanol/TFA1.0 mL/minUV at 210 nm[1]
(3S,4S)-1-Benzylpyrrolidine-3,4-diamine (chiral)Polysaccharide-based CSPHexane/Ethanol/Diethylamine0.5-1.0 mL/minUV (wavelength not specified)[4]
1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylateNewcrom R1 (RP)Acetonitrile, Water, and Phosphoric acidNot specifiedNot specified[6]
N-MethylpyrrolidineNewcrom R1 (RP)Acetonitrile, Water, and Phosphoric acidNot specifiedNot specified[7]

Visualizations

HPLC_Workflow General HPLC Purification Workflow sample_prep Sample Preparation (Dissolution & Filtration) hplc_system HPLC System Setup (Column Installation, Priming) sample_prep->hplc_system method_dev Method Development (Mobile Phase, Gradient) hplc_system->method_dev injection Sample Injection method_dev->injection separation Chromatographic Separation injection->separation detection Detection (UV, MS, etc.) separation->detection fraction_collection Fraction Collection separation->fraction_collection analysis Purity Analysis of Fractions fraction_collection->analysis analysis->method_dev If Impure pooling Pooling of Pure Fractions analysis->pooling If Pure solvent_evap Solvent Evaporation pooling->solvent_evap final_product Isolated Pure Compound solvent_evap->final_product

Caption: General workflow for HPLC purification.

Troubleshooting_Tree HPLC Troubleshooting Decision Tree start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention Incorrect Retention Time? peak_shape->retention No solution_peak_shape Adjust Mobile Phase pH Add Ion-Pairing Agent Check Sample Solvent peak_shape->solution_peak_shape Yes resolution Poor Resolution? retention->resolution No solution_retention Check Mobile Phase Composition Verify Flow Rate Check for Leaks Ensure Column Equilibration retention->solution_retention Yes no_peaks No Peaks / Low Signal? resolution->no_peaks No solution_resolution Optimize Gradient/Isocratic %B Change Stationary Phase Reduce Flow Rate resolution->solution_resolution Yes solution_no_peaks Check Detector Settings (Lamp, Wavelength) Verify Sample Concentration Check for System Blockage no_peaks->solution_no_peaks Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

common side reactions in the synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield is significantly lower than expected. What are the common steps that result in product loss?

A1: Low overall yield can be attributed to several factors throughout the multi-step synthesis. Key areas to investigate include:

  • Incomplete Reactions: Ensure each step, such as the initial protection of the starting material or the final hydrolysis of the ester, goes to completion. Monitor reactions using appropriate techniques like TLC or LC-MS.

  • Side Reactions: Several side reactions can consume starting materials and form impurities, directly impacting the yield. See the specific questions below for detailed troubleshooting of common side reactions.

  • Purification Losses: Product loss during purification steps like column chromatography or recrystallization is common.[1] Optimizing the purification method, such as the choice of solvent system for chromatography, can minimize these losses.

  • Instability of Intermediates: Some intermediates in the synthesis may be unstable under the reaction or workup conditions. It is crucial to follow established protocols carefully, particularly regarding temperature and pH control.

Q2: I am observing a significant amount of an elimination byproduct after the mesylation and amination steps. How can I prevent this?

A2: The formation of an unsaturated pyrrolidine derivative via an elimination reaction is a common side reaction when converting the 3-hydroxy-pyrrolidine intermediate to the 3-amino-pyrrolidine. This typically occurs during the nucleophilic substitution step.

Troubleshooting Steps:

  • Choice of Leaving Group: While mesylate is a good leaving group, its reactivity can sometimes favor elimination. Consider if alternative leaving groups with different electronic and steric properties might be suitable for your specific substrate.

  • Reaction Temperature: The amination reaction is often carried out at elevated temperatures and pressures, which can promote elimination.[1] Carefully control the temperature to the minimum required for the substitution reaction to proceed at a reasonable rate.

  • Base Strength: The presence of a strong, non-nucleophilic base can favor elimination. If a base is required, use a sterically hindered, non-nucleophilic base and ensure it is used in stoichiometric amounts. The amine reactant itself can act as a base, so using a minimal excess is advisable.

Q3: My final product shows the presence of diastereomers. What is the likely cause and how can I address it?

A3: The presence of diastereomers indicates a loss of stereochemical control at one of the chiral centers during the synthesis. Racemization is a known issue in syntheses starting from chiral precursors like L-aspartic acid.[2]

Potential Causes and Solutions:

  • Racemization during Activation: The activation of carboxylic acid groups or other functional groups adjacent to a stereocenter can sometimes lead to epimerization. This can occur if the reaction conditions are too harsh (e.g., high temperatures, strong bases).

  • Succinimide Formation: In syntheses derived from aspartic acid, intramolecular cyclization to form a succinimide intermediate can occur, which can lead to racemization.[2] Careful control of pH and the choice of protecting groups can mitigate this.

  • Purification: If diastereomers are formed, they can often be separated by chiral chromatography or by derivatization with a chiral auxiliary followed by separation of the resulting diastereomers and subsequent removal of the auxiliary.

Q4: I am having difficulty with the final hydrolysis of the ester group. What conditions are recommended?

A4: The hydrolysis of the ester to the final carboxylic acid can be challenging depending on the nature of the ester and the protecting groups present.

Recommended Approaches:

  • Alkaline Hydrolysis: Saponification using an aqueous base like sodium hydroxide or lithium hydroxide is a common method.[3] The reaction progress should be monitored carefully to avoid potential side reactions like racemization under harsh basic conditions.

  • Acidic Hydrolysis: If the molecule is stable to acidic conditions, hydrolysis using an acid catalyst can be employed. This may also serve to remove certain acid-labile protecting groups simultaneously.

  • Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis offers a mild and selective alternative.

Summary of Potential Yield and Purity Issues

IssuePotential CauseRecommended ActionExpected Impact on Yield/Purity
Low Overall Yield Incomplete reactions, side reactions, purification losses.Monitor reaction completion, optimize reaction conditions to minimize side reactions, refine purification techniques.Can be significantly improved with optimized protocols.
Elimination Byproduct High reaction temperature, strong base in amination step.Lower reaction temperature, use a sterically hindered base in stoichiometric amounts.Increases the yield of the desired amine and simplifies purification.
Diastereomeric Impurities Racemization during intermediate steps, particularly with aspartic acid-derived routes.[2]Use milder reaction conditions, control pH, employ chiral purification methods if necessary.Crucial for obtaining the desired stereoisomer with high enantiomeric excess.
Incomplete Hydrolysis Inappropriate hydrolysis conditions for the specific ester.Screen different hydrolysis methods (alkaline, acidic, enzymatic) and monitor reaction progress.Ensures complete conversion to the final product.

Key Experimental Protocols

Protocol 1: Mesylation of N-Boc-(S)-3-hydroxypyrrolidine (Adapted from[1])

  • Dissolve N-Boc-(S)-3-hydroxypyrrolidine and triethylamine in ethyl acetate under an argon atmosphere.

  • Cool the solution to 0-5°C.

  • Add a solution of mesyl chloride in ethyl acetate dropwise over 30 minutes, maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete.

  • Proceed with an aqueous workup to isolate the crude mesylated product.

Protocol 2: Amination of N-Boc-(S)-3-mesyloxypyrrolidine (Adapted from[1])

  • Place the N-Boc-(S)-3-mesyloxypyrrolidine in a high-pressure autoclave.

  • Evacuate the autoclave and backfill with argon several times.

  • Cool the autoclave and add liquid ammonia.

  • Heat the sealed autoclave to the specified temperature (e.g., 150°C) and allow the reaction to proceed with stirring.

  • After the reaction is complete, cool the autoclave, vent the ammonia, and take up the residue in a suitable solvent for workup and purification.

Protocol 3: Hydrolysis of the Carboxylic Ester (General Procedure, adapted from[3])

  • Dissolve the pyrrolidine-3-carboxylic acid ester intermediate in a suitable solvent like dioxane.

  • Add an aqueous solution of sodium hydroxide.

  • Stir the resulting emulsion at room temperature for several hours (e.g., 18 hours), monitoring the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture and proceed with extraction to isolate the carboxylic acid product.

Visualizing the Synthesis and Side Reactions

Synthesis_and_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Start N-Protected-3-hydroxy -pyrrolidine Mesylate N-Protected-3-mesyloxy -pyrrolidine Start->Mesylate Mesyl Chloride, Triethylamine Amine N-Protected-3-amino -pyrrolidine Mesylate->Amine Ammonia or Protected Amine Elimination Elimination Product (Unsaturated Pyrrolidine) Mesylate->Elimination High Temp./ Strong Base Final_Product 3-Amino-1-benzyl -pyrrolidine-3-carboxylic acid Amine->Final_Product Deprotection & Hydrolysis Racemization Diastereomer Formation Amine->Racemization Harsh Deprotection Conditions

Caption: Synthetic pathway with key side reactions.

Experimental_Workflow Start Starting Material (e.g., 3-hydroxypyrrolidine derivative) Protection Protection of Functional Groups Start->Protection Activation Activation of Hydroxyl Group (e.g., Mesylation) Protection->Activation Substitution Nucleophilic Substitution (Amination) Activation->Substitution Workup1 Aqueous Workup & Extraction Substitution->Workup1 Purification1 Column Chromatography Workup1->Purification1 Deprotection Removal of Protecting Groups Purification1->Deprotection Hydrolysis Ester Hydrolysis Deprotection->Hydrolysis Workup2 Aqueous Workup & Extraction Hydrolysis->Workup2 Purification2 Recrystallization or Chiral Chromatography Workup2->Purification2 Final Final Product Characterization Purification2->Final

Caption: General experimental workflow for synthesis.

References

optimizing reaction conditions for N-alkylation of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing N-alkylation on this compound?

The main challenges in the N-alkylation of this substrate arise from its specific structure:

  • Steric Hindrance: The tertiary amino group is part of a pyrrolidine ring and is adjacent to a quaternary carbon bearing a carboxylic acid and a benzyl group. This steric bulk can significantly hinder the approach of the alkylating agent, leading to slow or incomplete reactions.

  • Nucleophilicity: The nucleophilicity of the amino group can be lower than that of simpler secondary amines, again due to steric hindrance and the electron-withdrawing effect of the adjacent carboxylic acid group.

  • Zwitterionic Nature: Like other amino acids, this compound can exist as a zwitterion, which can lead to poor solubility in many common organic solvents.[1][2]

  • Competing Reactions: The presence of the carboxylic acid group introduces the possibility of side reactions, such as esterification, especially if the reaction conditions are not carefully controlled.[2][3] Over-alkylation to form a quaternary ammonium salt is also a potential issue, as the tertiary amine product can still be nucleophilic.[4][5]

Q2: Which methods are recommended for the N-alkylation of this hindered amino acid derivative?

Two primary methods are generally considered for this transformation:

  • Reductive Amination: This is often the preferred method for controlled N-alkylation and to avoid over-alkylation.[6] It involves reacting the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[6][7][8]

  • Direct Alkylation with Alkyl Halides: This is a more traditional SN2 approach. However, due to the challenges mentioned in Q1, this method may require more vigorous conditions and careful optimization to achieve good yields and selectivity.[5][9]

Q3: How can I improve the solubility of my starting material?

The zwitterionic nature of the amino acid can cause solubility issues.[1][2] Here are some strategies to address this:

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are often good choices for dissolving amino acids and their derivatives.[1][10][11] For some catalytic systems, polar protic solvents like 2,2,2-trifluoroethanol (TFE) have been shown to be effective.[1][3]

  • Esterification of the Carboxylic Acid: Protecting the carboxylic acid as an ester can significantly improve solubility in a wider range of organic solvents and prevent its interference in the reaction.[11] Common esters include methyl or ethyl esters, which can be prepared using standard methods (e.g., Fischer esterification).

Q4: Should I protect the carboxylic acid group before N-alkylation?

Protecting the carboxylic acid group is highly recommended, especially when using direct alkylation methods with a base. This will prevent the carboxylate from acting as a competing nucleophile or base and will improve the substrate's solubility in organic solvents. Esterification is a common and effective protection strategy.

Troubleshooting Guide

Below are common issues encountered during the N-alkylation of this compound and steps to resolve them.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Low Reactivity of the Amine: Steric hindrance and reduced nucleophilicity of the substrate. 2. Ineffective Alkylating Agent: The alkyl halide may not be reactive enough (e.g., R-Cl < R-Br < R-I). 3. Poor Solubility: The zwitterionic starting material may not be fully dissolved in the reaction solvent.[1][2] 4. Inappropriate Base: The base may not be strong enough to deprotonate the amine or neutralize the acid formed during the reaction.1. Optimize Reaction Conditions: Increase the reaction temperature and/or extend the reaction time.[4] Consider using a more reactive alkylating agent, such as an alkyl iodide or triflate.[1][4] The use of catalytic potassium iodide can promote the reaction of less reactive alkyl chlorides or bromides.[11] 2. Switch to Reductive Amination: This method can be more effective for hindered amines.[6][7] 3. Improve Solubility: Protect the carboxylic acid as an ester. Use a more polar aprotic solvent like DMF or DMSO.[1][10][11] 4. Select a Suitable Base: For direct alkylation, use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or a strong inorganic base like K₂CO₃ or Cs₂CO₃.[1][4][12]
Formation of Multiple Products (Over-alkylation) 1. Product is More Nucleophilic: The desired tertiary amine product can react further with the alkylating agent to form a quaternary ammonium salt.[4][5] 2. High Concentration of Alkylating Agent: Adding the alkylating agent all at once can lead to over-alkylation.1. Control Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent to favor mono-alkylation.[4] 2. Slow Addition: Add the alkylating agent slowly (e.g., dropwise via a syringe pump) to maintain a low concentration throughout the reaction.[4] 3. Lower the Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.[4] 4. Use Reductive Amination: This method is inherently more selective for mono-alkylation.[6]
Side Product Formation (Esterification) 1. Carboxylic Acid Reactivity: The carboxylic acid group can be esterified by the alkylating agent, especially in the presence of a base.[2][3]1. Protect the Carboxylic Acid: Convert the carboxylic acid to an ester prior to the N-alkylation reaction. This is the most reliable way to prevent this side reaction.
Racemization 1. Harsh Reaction Conditions: The use of strong bases or high temperatures can potentially lead to racemization at the α-carbon, although this is less common for quaternary centers.1. Milder Conditions: Use milder bases and the lowest effective temperature. 2. Chiral Analysis: Monitor the enantiomeric excess (e.e.) of the product using chiral HPLC or other appropriate analytical techniques. Some catalytic methods have been shown to provide excellent retention of stereochemistry.[2][9]

Experimental Protocols

Protocol 1: Reductive Amination

This protocol is a general guideline and may require optimization for specific substrates and aldehydes/ketones.

  • Reactant Preparation: In a round-bottom flask, dissolve the this compound (or its ester derivative) (1.0 eq.) and the desired aldehyde or ketone (1.1 - 1.5 eq.) in a suitable solvent (e.g., methanol, dichloroethane, or THF).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. The addition of a mild acid catalyst (e.g., acetic acid) can sometimes facilitate this step.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Direct N-Alkylation with Alkyl Halide (with Carboxylic Acid Protection)

This protocol assumes the starting material has been converted to its corresponding methyl or ethyl ester.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).[1][4]

  • Addition of Base: Add a suitable base (e.g., K₂CO₃, 2.0 eq. or DIPEA, 1.5 eq.).[4]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at an appropriate temperature (room temperature to elevated temperatures may be required) and monitor the reaction.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection (if necessary): The ester can be hydrolyzed back to the carboxylic acid using standard procedures (e.g., saponification with LiOH or NaOH).

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Optional Protection cluster_alkylation N-Alkylation Method cluster_workup Purification cluster_deprotection Optional Deprotection cluster_end Final Product start 3-Amino-1-benzyl- pyrrolidine-3-carboxylic acid protect Esterification (e.g., SOCl₂/MeOH) start->protect Recommended reductive Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) start->reductive Direct Use protect->reductive direct Direct Alkylation (Alkyl Halide, Base) protect->direct purify Work-up & Purification reductive->purify direct->purify deprotect Hydrolysis (e.g., LiOH) purify->deprotect If protected end_product N-Alkylated Product purify->end_product If unprotected deprotect->end_product

Caption: General experimental workflow for N-alkylation.

troubleshooting_logic start Reaction Issue? low_conversion Low Conversion start->low_conversion Yes side_products Side Products start->side_products Yes solubility Check Solubility/ Protect COOH low_conversion->solubility over_alkylation Over-alkylation? side_products->over_alkylation Multiple spots esterification Esterification? side_products->esterification Unexpected ester conditions Increase Temp/ Time solubility->conditions If soluble reagents More Reactive Alkylating Agent conditions->reagents If still low method Try Reductive Amination reagents->method If still low slow_addition Slow Addition of Alkylating Agent over_alkylation->slow_addition Yes excess_amine Use Excess Amine over_alkylation->excess_amine Yes protect_cooh Protect COOH Group esterification->protect_cooh Yes

Caption: Troubleshooting decision tree for N-alkylation issues.

References

stability of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Disclaimer: Detailed, publicly available stability data for this compound is limited. The following information is based on general principles of amino acid and pyrrolidine chemistry and provides a framework for conducting stability studies. The data presented is illustrative.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound, being an amino acid derivative, is susceptible to degradation under certain pH and temperature conditions. The primary sites for potential degradation are the amino and carboxylic acid functional groups, as well as the pyrrolidine ring. Stability is generally highest near its isoelectric point and decreases at pH extremes, especially when exposed to elevated temperatures.

Q2: How does pH affect the stability of this compound?

A2: The ionization state of the amino and carboxylic acid groups is pH-dependent, which in turn affects the molecule's overall stability and solubility.[1]

  • Acidic pH (pH < 4): The amino group is protonated (-NH3+), and the carboxylic acid is in its neutral form (-COOH). In strongly acidic conditions (e.g., pH 1-2), the compound may be susceptible to hydrolysis, although this is generally slow at room temperature. Some amino acids, like glutamic acid, have shown degradation in 0.1 N HCl.[2]

  • Neutral pH (pH ~7): The molecule exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). Stability is often optimal around neutral pH when stored at low temperatures.[3]

  • Alkaline pH (pH > 9): The amino group is neutral (-NH2), and the carboxyl group is deprotonated (-COO-). In strong alkaline conditions, racemization or other degradation pathways can be initiated, particularly with heat.

Q3: What are the likely degradation pathways for this compound?

A3: Potential degradation pathways, often accelerated in forced degradation studies, include:

  • Oxidation: The tertiary amine in the pyrrolidine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.

  • Decarboxylation: Loss of the carboxylic acid group as CO2 can occur, especially under heat.

  • Hydrolysis: While generally stable, extreme pH and heat can promote hydrolysis of amide bonds if impurities from synthesis are present, or potentially affect the pyrrolidine ring.

  • Photodegradation: Exposure to UV light may cause degradation, a common consideration for complex organic molecules.

Troubleshooting Guide

Issue 1: I am observing a loss of purity of my compound in a buffered solution over time. What could be the cause?
  • Possible Cause 1: pH of the Buffer. The pH of your buffer may be promoting degradation. Even seemingly mild pH values can affect stability over extended periods, especially at room temperature or higher.

    • Solution: Evaluate the stability in a range of buffers (e.g., pH 3, 5, 7, 9). Use a stability-indicating method like HPLC to quantify the parent compound and detect degradation products. Store solutions at refrigerated (2-8°C) or frozen temperatures to slow down degradation.[3]

  • Possible Cause 2: Oxidative Degradation. If your buffer was not prepared with de-gassed solvents, dissolved oxygen could be causing oxidative degradation.

    • Solution: Prepare buffers with de-gassed, high-purity water. If the molecule is particularly sensitive, consider blanketing the solution with an inert gas like nitrogen or argon.

  • Possible Cause 3: Microbial Contamination. If the buffer is not sterile, microbial growth can lead to degradation of the compound.

    • Solution: Use sterile buffers and consider adding a preservative if appropriate for your experimental design.

Issue 2: The solubility of my compound is changing as I adjust the pH. Is this normal?
  • Yes, this is normal. Like other amino acids, the solubility of this compound is pH-dependent.[1][4] Solubility is typically lowest at the isoelectric point (pI), where the net charge of the molecule is zero. At pH values above or below the pI, the molecule carries a net negative or positive charge, respectively, which generally increases its solubility in aqueous media.[4]

Quantitative Data Summary

The following table presents illustrative stability data for this compound after incubation for 7 days at 40°C in various buffers. A stability-indicating HPLC method was used for analysis.

pH of SolutionBuffer SystemInitial Purity (%)Purity after 7 days at 40°C (%)% DegradationMajor Degradants Observed
2.00.01 N HCl99.898.11.7Degradant A (more polar)
4.5Acetate Buffer99.899.50.3Minimal degradation
7.0Phosphate Buffer99.899.60.2Minimal degradation
9.0Borate Buffer99.897.52.3Degradant B (less polar)
12.00.01 N NaOH99.894.25.6Degradant B, Degradant C

Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Experimental Protocols

Protocol: pH-Dependent Stability Study (Forced Degradation)

This protocol outlines a typical forced degradation study to assess the stability of this compound across a range of pH values.

1. Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Phosphate buffer (pH 7.0)

  • Acetate buffer (pH 4.5)

  • Borate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks

  • Calibrated pH meter

  • HPLC system with UV detector

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in water or a suitable co-solvent (e.g., methanol/water) to prepare a 1 mg/mL stock solution.

3. Stress Sample Preparation:

  • For each condition, transfer a known volume of the stock solution into separate flasks.

  • Acidic Stress: Add an equal volume of 0.1 M HCl (for mild acid) and 1 M HCl (for strong acid).

  • Alkaline Stress: Add an equal volume of 0.1 M NaOH (for mild base) and 1 M NaOH (for strong base).

  • Neutral Stress: Add an equal volume of water or phosphate buffer (pH 7.0).

  • Buffered Stress: Add an equal volume of the respective buffers (pH 4.5, pH 9.0).

  • Control: Prepare a sample diluted with the same solvent used for the stock solution.

4. Incubation:

  • Store one set of samples at room temperature (25°C) and another set in an oven at an elevated temperature (e.g., 60°C).

  • Protect samples from light to prevent photolytic degradation.

5. Time Points and Analysis:

  • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze by a validated stability-indicating HPLC method. The method should be able to separate the parent peak from all potential degradation products.

6. Data Evaluation:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the percentage of each degradation product formed.

  • This data will establish the degradation profile of the compound under various pH conditions.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Evaluation stock Prepare 1 mg/mL Stock Solution acid Acidic Stress (0.1M HCl, 1M HCl) stock->acid base Alkaline Stress (0.1M NaOH, 1M NaOH) stock->base neutral Neutral Stress (Water, pH 7 Buffer) stock->neutral control Control Sample stock->control incubate Incubate at RT & 60°C (Protected from Light) acid->incubate base->incubate neutral->incubate control->incubate sample Withdraw Aliquots at Time Points (0, 2, 6, 24h) incubate->sample neutralize Neutralize Acid/Base Samples sample->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc eval Calculate % Remaining Parent & % Degradants hplc->eval report Establish Degradation Profile eval->report

Caption: Workflow for a pH-dependent stability study.

References

Technical Support Center: Crystallization of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the crystallization of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Question 1: My compound is not crystallizing from solution. What should I do?

Answer: Failure to crystallize is typically due to either the solution being too dilute (not supersaturated) or the presence of impurities that inhibit crystal nucleation. As a zwitterionic amino acid, its solubility can be highly dependent on the solvent system and pH.

Initial Steps:

  • Induce Nucleation: Try scratching the inside of the flask with a glass stirring rod at the meniscus.[1] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Concentrate the Solution: If scratching doesn't work, your solution is likely not saturated enough. Gently heat the solution to boil off a portion of the solvent, thereby increasing the compound's concentration, and then allow it to cool again.[1]

  • Lower the Temperature: Try cooling the solution to a lower temperature using an ice bath or by placing it in a freezer.[2]

  • Introduce a Seed Crystal: If you have a previous batch of crystals, adding a tiny amount to the supersaturated solution can initiate crystallization.

If these initial steps fail, a more systematic approach is needed, as outlined in the flowchart below.

G start_node Crystallization Fails process_node1 1. Scratch flask with glass rod 2. Add a seed crystal (if available) 3. Cool to a lower temperature start_node->process_node1 Initial Steps decision_node decision_node process_node process_node end_node Problem Solved decision1 Crystals Formed? process_node1->decision1 Did crystals form? decision1->end_node Yes process_node2 Solution is likely not supersaturated. Boil off some solvent to concentrate. decision1->process_node2 No decision2 Crystals Formed? process_node2->decision2 decision2->end_node Yes process_node3 Solvent system may be unsuitable or impurities are inhibiting crystallization. decision2->process_node3 No process_node4 Try a different solvent system. (See Solvent Selection FAQ) process_node3->process_node4 decision3 Crystals Formed? process_node4->decision3 decision3->end_node Yes process_node5 Consider further purification of crude material (e.g., column chromatography) and retry. decision3->process_node5 No end_node_fail Recover crude solid by rotary evaporation process_node5->end_node_fail Final Step

Caption: Troubleshooting flowchart for failed crystallization.

Question 2: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too saturated or cooling too quickly.

Solutions:

  • Add More Solvent: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation level, then allow it to cool more slowly.[1]

  • Slow Down Cooling: A slower cooling rate is crucial. Allow the flask to cool to room temperature on the benchtop before moving it to a colder environment. Insulating the flask (e.g., in a dewar or a large beaker of warm water) can also promote slow cooling.

  • Change the Solvent: The boiling point of your chosen solvent might be higher than the melting point of your compound.[3] Select a solvent with a lower boiling point.

Question 3: The crystallization yield is very low. How can I improve it?

Answer: A low yield (e.g., <20%) suggests that a significant amount of your compound remains dissolved in the mother liquor.[1]

Causes and Solutions:

  • Excessive Solvent: You may have used too much solvent to dissolve the compound initially.[1] To recover more product, you can concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a "second crop" of crystals.

  • Premature Crystallization: If crystals formed during a hot filtration step, product was lost. Ensure the filtration apparatus is pre-heated to prevent this.

  • Washing with Too Much Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[4]

Troubleshooting Summary for Low Yield
Symptom
Very little or no precipitate forms.
Crystals seen on filter paper/funnel.
Yield decreases after washing.

Frequently Asked Questions (FAQs)

Q: What is the best solvent system for crystallizing this compound?

A: The ideal solvent is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] Given the molecule's structure—a zwitterionic amino acid core with a nonpolar benzyl group—a mixed solvent system is often effective. Good starting points include:

  • Ethanol/Water: The compound should be soluble in hot water or ethanol. Water acts as the "good" solvent, and ethanol or another organic solvent can be added as the anti-solvent.

  • Ethyl Acetate/Hexane: Ethyl acetate can dissolve the compound, and hexane can be added as the anti-solvent to induce precipitation.[4]

  • Toluene/Methanol: This is another potential combination to explore for compounds with mixed polarity.[4]

Experimentation with different solvent ratios is key to finding the optimal system.

Q: How does the zwitterionic nature of this compound affect crystallization?

A: Zwitterionic compounds contain both acidic (carboxylic acid) and basic (amino) groups, resulting in a molecule with both a positive and a negative formal charge. This leads to strong intermolecular electrostatic interactions, similar to a salt, which can make them highly crystalline but poorly soluble in common non-polar organic solvents.[5][6] The key is to find a polar solvent (like water or a short-chain alcohol) that can effectively solvate these charged groups. The pH of the solution can also be critical; crystallization is often most successful near the isoelectric point where the molecule has a net-zero charge and minimum solubility.

Q: How can I improve the quality of my crystals for analysis (e.g., X-ray diffraction)?

A: High-quality single crystals are best grown slowly.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with parafilm and poke a few small holes with a needle. This allows the solvent to evaporate very slowly over several days or weeks.

  • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" (a solvent in which your compound is insoluble).[7] Over time, the anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting slow crystal growth.

Experimental Protocols

Protocol 1: General Recrystallization by Cooling

This protocol outlines a standard method for purifying the compound via recrystallization from a single or mixed solvent system.

Caption: Standard experimental workflow for recrystallization.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of your chosen "good" solvent and heat the mixture gently while stirring. Continue adding the minimum amount of hot solvent needed to fully dissolve the solid.[4] If using a mixed-solvent system, dissolve the compound in the "good" solvent first.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: If using a mixed-solvent system, add the "poor" solvent (anti-solvent) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[4]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

| Common Crystallization Solvents & Properties | | :--- | :--- | :--- | | Solvent | Boiling Point (°C) | Polarity | | Water | 100 | Very High | | Ethanol | 78 | High | | Methanol | 65 | High | | Ethyl Acetate | 77 | Medium | | Toluene | 111 | Low | | Hexane | 69 | Very Low |

References

preventing racemization during the synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid, with a specific focus on preventing racemization at the quaternary stereocenter.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of enantiomerically pure this compound?

A1: The main challenge is the construction and maintenance of the quaternary chiral center at the C3 position of the pyrrolidine ring. This stereocenter is prone to racemization, particularly during the hydrolysis of the nitrile intermediate in a Strecker synthesis approach.

Q2: Which synthetic route is recommended for establishing the chiral center with high enantioselectivity?

A2: The asymmetric Strecker reaction is a highly effective method for the enantioselective synthesis of α-amino acids, including those with quaternary stereocenters.[1][2][3] This reaction involves the addition of a cyanide source to an imine precursor in the presence of a chiral catalyst. For the synthesis of this compound, the precursor would be the imine derived from N-benzyl-3-pyrrolidinone.

Q3: What are the key sources of racemization during this synthesis?

A3: Racemization can occur at two main stages:

  • During the Strecker reaction: If the cyanation of the imine is reversible, it can lead to a loss of enantiomeric purity. The choice of catalyst, cyanide source, and reaction conditions is critical to ensure a highly stereoselective and irreversible addition.

  • During the hydrolysis of the α-aminonitrile intermediate: The acidic or basic conditions required for nitrile hydrolysis can lead to the deprotonation and reprotonation of the α-carbon, resulting in racemization.[4] This is particularly problematic for quaternary centers.

Q4: How can I monitor the enantiomeric excess (ee) of my product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound.[1][5] This can be done either directly on a chiral stationary phase (CSP) or indirectly by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Asymmetric Strecker Reaction

If you are observing a low ee% for your 3-amino-1-benzyl-3-cyanopyrrolidine intermediate, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Rationale
Ineffective Chiral Catalyst Screen different chiral catalysts (e.g., thiourea-based catalysts, chiral dipeptides).[1][6]The catalyst is responsible for creating the chiral environment for the nucleophilic attack of the cyanide. Its structure and interaction with the substrate are crucial for high enantioselectivity.
Suboptimal Solvent Evaluate a range of solvents with varying polarities (e.g., toluene, methanol, dichloromethane).The solvent can influence the conformation of the catalyst-substrate complex and the solubility of reactants, thereby affecting the stereochemical outcome.
Incorrect Temperature Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.Lowering the temperature can enhance the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.
Reversible Cyanide Addition Use a cyanide source that promotes irreversible addition, such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid.[7]Irreversible addition prevents the erosion of enantiomeric excess through racemization of the aminonitrile intermediate.
Racemization of the Product Minimize reaction time and work-up under non-acidic/non-basic conditions.Prolonged exposure to even mild acidic or basic conditions can lead to racemization of the α-aminonitrile.
Issue 2: Racemization during Nitrile Hydrolysis

If the ee% of your final this compound is significantly lower than that of the nitrile intermediate, racemization is likely occurring during the hydrolysis step.

Potential Cause Troubleshooting Step Rationale
Harsh Hydrolysis Conditions Employ milder hydrolysis conditions. This can include using a mixture of acid and an enzymatic method, or carefully controlled acid hydrolysis at lower temperatures.[8]Strong acidic or basic conditions and high temperatures promote the formation of a planar intermediate through deprotonation at the chiral center, leading to racemization.
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the nitrile is consumed.The longer the product is exposed to the hydrolysis conditions, the greater the extent of racemization.
Choice of Acid/Base Experiment with different acids (e.g., HCl, H₂SO₄) or bases at varying concentrations.The nature of the acid or base and its concentration can influence the rate of both hydrolysis and racemization.

Quantitative Data Summary

The following table summarizes illustrative data on the effect of different chiral catalysts on the enantiomeric excess of the product in asymmetric Strecker reactions of imines. Note that specific data for the synthesis of this compound is limited in the public domain, and these values serve as a general guide.

Chiral Catalyst Substrate Type Solvent Temperature (°C) Enantiomeric Excess (ee%)
Chiral Thiourea DerivativeN-Benzhydryl imines from aromatic aldehydesToluene-7885-98
Cyclic DipeptideN-Alkyl iminesMethanol2590-99
(R)-Phenylglycine AmideImines from pivaldehydeWater/Methanol25-50>99 (crystallization-induced)

Experimental Protocols

Asymmetric Strecker Synthesis of 3-Amino-1-benzyl-3-cyanopyrrolidine (Illustrative Protocol)

This protocol is a general guideline based on established methods for asymmetric Strecker reactions of cyclic ketones.[7] Optimization for the specific substrate, N-benzyl-3-pyrrolidinone, is necessary.

Materials:

  • N-benzyl-3-pyrrolidinone

  • Chiral catalyst (e.g., a chiral thiourea-based catalyst or a chiral salen-metal complex)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-benzyl-3-pyrrolidinone and the chiral catalyst (typically 1-10 mol%) in the anhydrous solvent.

  • Cool the mixture to the optimized temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Slowly add trimethylsilyl cyanide (TMSCN) to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-amino-1-benzyl-3-cyanopyrrolidine by column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Hydrolysis of 3-Amino-1-benzyl-3-cyanopyrrolidine (General Considerations)

The hydrolysis of the nitrile to the carboxylic acid is a critical step where racemization can occur. A two-step procedure under milder conditions is often preferred over a one-pot strong acid hydrolysis.

Procedure:

  • Step 1: Conversion to Amide: Treat the enantiomerically enriched 3-amino-1-benzyl-3-cyanopyrrolidine with a reagent that selectively hydrolyzes the nitrile to an amide with minimal effect on the stereocenter. This can sometimes be achieved using specific enzyme systems or carefully controlled acidic conditions with reagents like H₂SO₄ in acetic acid at low temperatures.

  • Step 2: Hydrolysis of Amide to Carboxylic Acid: The resulting amide can then be hydrolyzed to the carboxylic acid under conditions that are less prone to cause racemization compared to direct nitrile hydrolysis. This may involve using milder acidic or basic conditions and lower temperatures for a longer duration.

  • After each step, it is crucial to monitor the enantiomeric excess by chiral HPLC to assess the degree of racemization.

Chiral HPLC Analysis of this compound

The following is an illustrative protocol for the direct analysis of the enantiomers of a pyrrolidine-3-carboxylic acid derivative. The exact conditions will need to be optimized for the target molecule.[5]

HPLC System:

  • Column: Chiralcel® OD-H (or a similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The ratio of hexane to isopropanol should be optimized to achieve good resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25 °C.

Procedure:

  • Prepare a dilute solution of the sample in the mobile phase.

  • Inject the sample onto the equilibrated chiral column.

  • Elute the enantiomers with the mobile phase and record the chromatogram.

  • Calculate the enantiomeric excess (ee%) from the peak areas of the two enantiomers using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Visualizations

experimental_workflow cluster_strecker Asymmetric Strecker Reaction cluster_hydrolysis Hydrolysis cluster_analysis Analysis start N-Benzyl-3-pyrrolidinone imine Imine Formation (in situ) start->imine strecker Enantioselective Cyanation (Chiral Catalyst, TMSCN) imine->strecker nitrile 3-Amino-1-benzyl-3-cyanopyrrolidine strecker->nitrile hydrolysis Mild Hydrolysis nitrile->hydrolysis product This compound hydrolysis->product hplc Chiral HPLC product->hplc ee Determine ee% hplc->ee troubleshooting_racemization cluster_strecker Troubleshooting Strecker Reaction cluster_hydrolysis Troubleshooting Hydrolysis start Low Enantiomeric Excess (ee%) Observed catalyst Optimize Chiral Catalyst start->catalyst solvent Screen Solvents start->solvent temp Lower Reaction Temperature start->temp cyanide Use Irreversible Cyanide Source start->cyanide conditions Employ Milder Hydrolysis Conditions start->conditions time Minimize Reaction Time start->time

References

Technical Support Center: Scale-up Synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A1: A frequently employed method for the synthesis of α-amino acids is the Strecker synthesis.[1][2][3][4] This approach is advantageous for scale-up due to the availability of starting materials and its operational simplicity. The synthesis typically starts from an aldehyde or ketone, and for this compound, the logical precursor is 1-benzyl-3-pyrrolidinone. The overall process involves two main stages: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the final amino acid.

Q2: What are the critical stages in the Strecker synthesis of this compound?

A2: The critical stages are the formation of the imine from 1-benzyl-3-pyrrolidinone, the nucleophilic addition of cyanide to form the α-aminonitrile, and the complete hydrolysis of the nitrile group to a carboxylic acid.[1][2] Each of these steps requires careful control of reaction conditions to ensure high yield and purity.

Q3: How can I purify the final zwitterionic product?

A3: The purification of zwitterionic compounds like this compound can be challenging. Common techniques include ion-exchange chromatography, recrystallization from a suitable solvent system (often a mixture of water and a miscible organic solvent like isopropanol), or precipitation at the isoelectric point. The hydrochloride salt of the compound can also be prepared to improve its handling and solubility characteristics for certain applications.[5]

Q4: What are the potential applications of this compound in preclinical studies?

A4: Pyrrolidine-3-carboxylic acid derivatives are recognized as important scaffolds in medicinal chemistry with a range of biological activities.[6][7][8] Depending on their specific structure, they have shown potential as enzyme inhibitors or receptor agonists.[6][7] Preclinical studies would likely focus on evaluating its efficacy, safety, and pharmacokinetic profile in relevant disease models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of α-aminonitrile Incomplete imine formation.Ensure anhydrous conditions. Use a mild acid catalyst like ammonium chloride to drive the equilibrium towards the imine.[1] Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone.
Side reactions of the cyanide source.Use a stable cyanide source like KCN or NaCN and add it portion-wise to control the reaction rate. Maintain the reaction temperature as specified in the protocol.
Steric hindrance at the ketone.While 1-benzyl-3-pyrrolidinone is generally reactive, prolonged reaction times or slightly elevated temperatures (with careful monitoring) may be necessary.
Incomplete hydrolysis of the nitrile Insufficient acid or base concentration.Use a higher concentration of acid (e.g., 6M HCl) or base (e.g., 6M NaOH) for the hydrolysis step.
Reaction time is too short.Extend the reflux time and monitor the reaction progress by IR (disappearance of the nitrile peak at ~2200 cm⁻¹) or LC-MS.
Precipitation of the amino acid.If the amino acid precipitates during hydrolysis, this may hinder further reaction. Ensure adequate solvent volume to maintain a stirrable slurry or a solution.
Difficulty in isolating the zwitterionic product High solubility of the amino acid in the aqueous work-up.After adjusting the pH to the isoelectric point, cool the solution to decrease solubility. If the product remains in solution, consider using ion-exchange chromatography for purification.
Contamination with inorganic salts.If recrystallization is used, ensure the product is washed thoroughly with a minimal amount of cold solvent to remove residual salts. Dialysis can also be an option for salt removal on a smaller scale.
Formation of side products Over-alkylation of the amine.This is less of a concern in the Strecker synthesis itself but can be an issue in alternative synthetic routes. Careful control of stoichiometry and reaction conditions is crucial.
Racemization of the product (if a stereospecific synthesis is attempted).The classical Strecker synthesis produces a racemic mixture.[2] For enantiomerically pure products, a chiral auxiliary or an asymmetric catalyst would be required in a modified procedure.

Experimental Protocols

Protocol 1: Scale-up Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile (α-aminonitrile intermediate)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzyl-3-pyrrolidinone175.23175 g1.0
Potassium Cyanide (KCN)65.1271.6 g1.1
Ammonium Chloride (NH₄Cl)53.4958.8 g1.1
2-Propanol-1 L-
Water-500 mL-

Procedure:

  • To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 1-benzyl-3-pyrrolidinone and 2-propanol.

  • In a separate vessel, dissolve potassium cyanide and ammonium chloride in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Slowly add the aqueous solution of KCN and NH₄Cl to the reactor over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding an excess of aqueous sodium hypochlorite solution to decompose the unreacted cyanide.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Protocol 2: Hydrolysis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile to this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude α-aminonitrile~199.26~199 g~1.0
Hydrochloric Acid (6M)-2 L-
Sodium Hydroxide (6M)-As needed-
Isopropanol-As needed-

Procedure:

  • Charge the crude α-aminonitrile and 6M hydrochloric acid into a 5 L reactor equipped with a reflux condenser and mechanical stirrer.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours.

  • Monitor the reaction by LC-MS for the disappearance of the intermediate and the formation of the product.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to its isoelectric point (typically between 5 and 7) using 6M sodium hydroxide. The product may begin to precipitate.

  • Cool the mixture to 0-5 °C and stir for 2-4 hours to maximize precipitation.

  • Collect the solid product by filtration and wash with cold water, followed by a cold solvent like isopropanol.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Visualizations

Synthetic Pathway

Synthesis_Pathway A 1-Benzyl-3-pyrrolidinone B 3-Amino-1-benzylpyrrolidine- 3-carbonitrile A->B KCN, NH4Cl 2-Propanol/H2O, 0°C to RT C 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid B->C 6M HCl, Reflux then pH adjustment

Caption: Synthetic route for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision issue issue start Start Synthesis step1 Aminonitrile Formation start->step1 check1 Reaction Complete? step1->check1 step2 Hydrolysis check1->step2 Yes low_yield Low Yield check1->low_yield No check2 Hydrolysis Complete? step2->check2 step3 Purification check2->step3 Yes incomplete_hydrolysis Incomplete Hydrolysis check2->incomplete_hydrolysis No check3 Purity >98%? step3->check3 end Final Product check3->end Yes impure_product Impure Product check3->impure_product No

Caption: A logical workflow for troubleshooting common synthesis issues.

Preclinical Study Phases

Preclinical_Phases cluster_preclinical Preclinical Development in_vitro In Vitro Studies (Target Binding, Cell-based Assays) in_vivo In Vivo Efficacy (Animal Models) in_vitro->in_vivo adme ADME/Tox (Pharmacokinetics, Safety) in_vivo->adme formulation Formulation Development adme->formulation

Caption: A simplified overview of preclinical study progression.

References

degradation pathways of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid under various stress conditions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

Based on the functional groups present (tertiary amine, benzyl group, and α-amino acid), the primary degradation pathways are expected to be oxidation and hydrolysis. Oxidative conditions, particularly using agents like hydrogen peroxide, can lead to the formation of N-oxides on the pyrrolidine nitrogen. The benzylic position is also susceptible to oxidation. Acidic or alkaline hydrolysis may lead to the opening of the pyrrolidine ring or other rearrangements, although heterocyclic rings like pyrrolidine are generally stable to hydrolysis.

Q2: I am observing a significant loss of the parent compound under photolytic stress. What could be the cause?

The N-benzyl group in the molecule can make it susceptible to photodegradation. This process can involve the cleavage of the benzyl group from the pyrrolidine ring, a reaction known as de-benzylation, which can be initiated by UV light. To confirm this, analyze your stressed samples for the presence of pyrrolidine-3-carboxylic acid or other related de-benzylated products.

Q3: My compound appears to be highly stable under thermal stress. Is this unusual?

High thermal stability for a crystalline solid is not unusual. Significant degradation typically occurs near the compound's melting point. If your experimental temperature is well below the melting point, you may observe minimal degradation. For many pharmaceutical compounds, thermal degradation is less pronounced than hydrolytic or oxidative degradation under accelerated testing conditions.

Q4: What is the likely cause of unexpected peaks in my chromatogram after oxidative stress testing with hydrogen peroxide?

When using hydrogen peroxide, you may observe peaks corresponding to the N-oxide of the pyrrolidine nitrogen and potentially the N-oxide of the exocyclic amino group. Another possibility is the formation of hydroxylated species on the benzyl ring. It is also crucial to run a blank sample (peroxide solution stored under the same conditions) to ensure the extra peaks are not artifacts from the peroxide itself or impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape in HPLC Analysis Analyte interaction with column silanol groups; Inappropriate mobile phase pH.Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Add a competing amine (e.g., triethylamine) to the mobile phase. Consider using a different column type (e.g., end-capped C18).
Inconsistent Degradation Levels Inconsistent temperature control; Fluctuation in light intensity (photostability); Inaccurate concentration of stressor (acid/base/oxidizing agent).Ensure precise control of environmental chambers. Use a calibrated photostability chamber. Prepare fresh stressor solutions for each experiment.
Mass Imbalance (Sum of degradants and parent drug is <95%) Formation of non-UV active or volatile degradants; Degradants are not eluting from the HPLC column.Use a mass spectrometer (LC-MS) for detection to identify non-UV active compounds. Employ a gradient elution method that covers a wide polarity range.
Artifact Peaks in Chromatogram Impurities in reagents (e.g., peroxide, buffers); Leaching from container/closure system; Reaction with mobile phase components.Run blank injections of all solvents and stressors. Use high-purity (HPLC grade) reagents. Check for compatibility of the compound with the container material.

Quantitative Degradation Data Summary

The following table summarizes the expected degradation behavior of this compound under various stress conditions. Note: This data is representative and may vary based on specific experimental conditions.

Stress ConditionTime (hours)Temperature% Degradation (Parent Compound)Major Degradation Products
0.1 M HCl 2460°C< 5%Minor hydrolysis products
0.1 M NaOH 2460°C5-10%Ring-opened products
3% H₂O₂ 1225°C15-25%N-oxide derivatives
Thermal 4880°C (dry heat)< 2%Minimal degradation
Photolytic 2425°C (ICH Option 2)10-20%De-benzylated products

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at predetermined intervals, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 12 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the samples against a dark control.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV method. If necessary, use LC-MS to identify the mass of the degradation products.

Visualizations

Inferred Degradation Pathways

G parent 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid n_oxide N-Oxide Derivative parent->n_oxide Oxidation (H₂O₂) debenzylated Debenzylated Product parent->debenzylated Photolysis (UV) hydrolyzed Ring-Opened Product parent->hydrolyzed Hydrolysis (NaOH)

Caption: Inferred degradation pathways under stress conditions.

Forced Degradation Experimental Workflow

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress sample Sample at Intervals & Neutralize/Dilute stress->sample analyze HPLC / LC-MS Analysis sample->analyze identify Identify Degradants & Quantify Parent Loss analyze->identify report Report Findings identify->report

Caption: Workflow for forced degradation experiments.

Troubleshooting Logic for Unexpected Chromatographic Peaks

G start Unexpected Peak Observed in Stressed Sample check_blank Analyze Blank Sample (Stressor without API) start->check_blank peak_present Peak is an Artifact from Reagent/Solvent check_blank->peak_present  Peak Present? peak_absent Peak is a True Degradant check_blank->peak_absent Peak Absent?   characterize Proceed with Peak Characterization (LC-MS) peak_absent->characterize

Caption: Decision tree for troubleshooting unexpected peaks.

Validation & Comparative

Comparative Analysis of Spectroscopic Data for 3-Amino-1-benzylpyrrolidine-3-carboxylic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available mass spectrometry and Nuclear Magnetic Resonance (NMR) data for 3-Amino-1-benzylpyrrolidine-3-carboxylic acid. Due to a lack of publicly available experimental data for this specific compound, this document presents predicted mass spectrometry data and compares it with experimental data from structurally similar compounds. This guide also outlines standard experimental protocols for acquiring such data.

Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for this compound (C12H16N2O2) [1]

Adduct IonPredicted m/z
[M+H]+221.12847
[M+Na]+243.11041
[M-H]-219.11391
[M+NH4]+238.15501
[M+K]+259.08435
[M+H-H2O]+203.11845

Data sourced from PubChem. These values are predicted and not from experimental measurements.

For comparison, experimental mass spectrometry data for a related compound, 4-(3-Amino-phenyl)-1,3-bis-(2-cyano-ethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester, showed a High-Resolution Mass Spectrometry (HRMS) (ESI+) m/z of [M+H]+ at 329.1605 (calculated for C17H20N4O3 as 329.1608)[2]. This illustrates the commonality of observing the protonated molecule [M+H]+ in electrospray ionization (ESI) mass spectrometry.

NMR Spectroscopy Data

Experimental NMR data for this compound is not currently published. However, the spectral data of structurally related pyrrolidine derivatives can provide an indication of the expected chemical shifts for the pyrrolidine ring protons and carbons.

Table 2: ¹H NMR Data for Related Pyrrolidine Derivatives

CompoundSolventChemical Shifts (δ) in ppm
(R)-3-(Boc-amino)pyrrolidine-InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1.[3]
1-Boc-pyrrolidine-3-carboxylic acid-InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)[4]
3-Amino-benzoic acidDMSO-d612.45 (s, 1H), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H)[2]

Note: The data presented for the related compounds is to provide a general reference for the types of signals expected from a pyrrolidine ring system. The exact chemical shifts for this compound will differ.

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for small molecules such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3). The choice of solvent will depend on the solubility of the compound.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

    • 2D NMR: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like methanol or water.[5] Serially dilute this stock solution to create working standards for analysis.[5]

  • Chromatographic Separation (LC):

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes to detect a wide range of possible adducts.[5]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Scan Mode: Perform a full scan to determine the precursor ion's m/z.[5] Subsequently, perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain fragmentation patterns, which can aid in structural elucidation.[5]

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a small molecule using NMR and mass spectrometry.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Interpretation Sample Compound of Interest NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep H_NMR ¹H NMR NMR_Prep->H_NMR C_NMR ¹³C NMR NMR_Prep->C_NMR NMR_Data NMR Spectra H_NMR->NMR_Data C_NMR->NMR_Data LC_MS LC-MS Analysis (ESI+, ESI-) MS_Prep->LC_MS MS_MS Tandem MS (MS/MS) LC_MS->MS_MS MS_Data Mass Spectra LC_MS->MS_Data MS_MS->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for NMR and Mass Spectrometry Analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid and its structurally related analogs. The information presented is curated from available experimental data to assist researchers in understanding the structure-activity relationships (SAR) within this class of compounds and to guide future drug discovery and development efforts.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This guide focuses on the potential of this compound and its analogs to modulate key biological targets, including chemokine receptors, endothelin receptors, and enzymes involved in neurotransmitter and lipid signaling.

Comparative Biological Activities

Derivatives of 3-aminopyrrolidine-3-carboxylic acid have been investigated for their potential as antagonists of the CC chemokine receptor 2 (CCR2), endothelin (ET) receptors, and as inhibitors of the GABA transporter (GAT) and N-acylethanolamine acid amidase (NAAA). The following tables summarize the structure-activity relationships gleaned from various studies on related compounds. It is important to note that direct comparative data for this compound is limited, and the following comparisons are based on structure-activity trends observed in analogous series.

CCR2 Antagonism

The CCR2 receptor is a key mediator of inflammatory responses, making its antagonists promising therapeutic agents for inflammatory diseases. Studies on 3-aminopyrrolidine derivatives have identified potent CCR2 antagonists.

Table 1: Structure-Activity Relationship of 3-Aminopyrrolidine Derivatives as CCR2 Antagonists

Compound/Analog DescriptionModificationObserved Activity TrendReference
3-Aminopyrrolidine with heteroatomic carbocycle moietiesIncorporation of piperidine and piperazine ringsHighly potent hCCR2 antagonists[1]
N-substituted pyrrolidine amidesVariation of substituents on the amide nitrogenLipophilic and aromatic groups can enhance potency[2]
Chiral CCR2 antagonistsStereochemistry at chiral centersEnantiomers can exhibit significant differences in activity[3]
Endothelin Receptor Antagonism

Endothelin receptors (ETA and ETB) are implicated in vasoconstriction and cell proliferation, and their antagonists are investigated for cardiovascular diseases. Pyrrolidine-3-carboxylic acid derivatives have emerged as potent endothelin receptor antagonists.[4][5]

Table 2: Structure-Activity Relationship of Pyrrolidine-3-carboxylic Acid Derivatives as Endothelin Receptor Antagonists

Compound/Analog DescriptionModificationTarget(s)Observed Activity TrendReference
N-acyl pyrrolidine-3-carboxylic acidsN,N-dibutylaminocarbonylmethyl side chainETAHigh potency[4]
2-Aryl-pyrrolidine-3-carboxylic acidsSubstitution on the 2-aryl groupETA/ETBInfluences selectivity and potency[5][6]
Pyrrolidine-3-carboxylic acids with modified side chainsReplacement of dibutylaminoacetamide with diphenylmethylaminoacetamideETBComplete reversal of receptor specificity from ETA to ETB selective[7]

Note: This table is based on SAR studies of related pyrrolidine-3-carboxylic acid derivatives, as direct data for the title compound is scarce.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

NAAA is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). NAAA inhibitors are being explored as novel anti-inflammatory and analgesic agents.

Table 3: Structure-Activity Relationship of Pyrrolidine Amide Derivatives as NAAA Inhibitors

Compound/Analog DescriptionModificationObserved Activity TrendReference
1-Pentadecanyl-carbonyl pyrrolidine derivativesReplacement of the pentadecanyl chain with various aromatic and aliphatic groupsPotency is sensitive to the nature of the acyl group[8]
Pyrrolidine amides with terminal phenyl groupSubstituents on the terminal phenyl ringSmall lipophilic 3-phenyl substituents are preferred for optimal potency[9]
Pyrrolidine amide derivativesLinker between the pyrrolidine and the terminal aromatic ringConformationally flexible linkers can increase potency but may reduce selectivity against FAAH[9]

Note: This table highlights general trends, as specific data for this compound as a NAAA inhibitor is not available.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the evaluation of this compound and its analogs.

CCR2 Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of cells towards the CCR2 ligand, CCL2.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytic cells)

  • Chemotaxis chambers (e.g., Boyden chambers) with polycarbonate membranes (5 µm pore size)

  • Assay medium: RPMI 1640 with 0.5% BSA

  • Recombinant human CCL2 (MCP-1)

  • Calcein-AM (for fluorescence-based detection)

Procedure:

  • Cell Preparation: Label CCR2-expressing cells with Calcein-AM.

  • Compound Incubation: Pre-incubate the labeled cells with various concentrations of the test compound (e.g., this compound) for 30 minutes at 37°C.

  • Chemotaxis Setup:

    • Add assay medium containing CCL2 (e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.

    • Place the membrane over the lower wells.

    • Add the pre-incubated cell suspension to the upper wells.

  • Incubation: Incubate the chamber for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Remove non-migrated cells from the top of the membrane.

    • Measure the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC50 value.

Endothelin Receptor Binding Assay

This assay determines the affinity of a compound for the endothelin receptors (ETA and ETB) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing human ETA or ETB receptors.

  • Radioligand: [¹²⁵I]-ET-1

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and protease inhibitors.

  • Non-specific binding control: 1 µM unlabeled ET-1.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, the radioligand, and the cell membranes.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

NAAA Activity Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of NAAA.

Materials:

  • Recombinant human NAAA enzyme.

  • NAAA substrate: N-(4-methylcoumarin-7-yl)palmitamide (PAMCA).

  • Assay buffer: 50 mM sodium acetate, pH 5.0, containing 0.1% Triton X-100 and 1 mM EDTA.

  • Fluorescence plate reader.

Procedure:

  • Compound Incubation: Pre-incubate the NAAA enzyme with various concentrations of the test compound for 15 minutes at 37°C.

  • Reaction Initiation: Add the PAMCA substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of the product (7-amino-4-methylcoumarin) at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of inhibition of NAAA activity for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound and its analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Lead Optimization s1 Synthesis of Analogs s2 Purification & Structural Verification s1->s2 b1 Primary Target Assays (e.g., CCR2, ET, NAAA) s2->b1 Test Compounds b2 Determine IC50/Ki Values b1->b2 sar1 Structure-Activity Relationship Analysis b2->sar1 Activity Data sar2 Lead Compound Selection sar1->sar2

Caption: General experimental workflow for SAR studies.

ccr2_signaling CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_protein->downstream chemotaxis Cell Migration (Chemotaxis) downstream->chemotaxis antagonist 3-Aminopyrrolidine Derivative (Antagonist) antagonist->CCR2 Blocks

Caption: Simplified CCR2 signaling pathway and antagonist action.

sar_logic start Core Scaffold (3-Aminopyrrolidine-3-carboxylic acid) r1 R1 Substituent (N-benzyl group) start->r1 Modify r3 R3 Substituent (Amino group) start->r3 Modify activity Biological Activity (Potency & Selectivity) r1->activity Influences r3->activity Influences

Caption: Logical relationship in structure-activity relationship studies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3,4-Disubstituted Pyrrolidine Acid Analogs as Dual PPARα/γ Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of a novel series of 3,4-disubstituted pyrrolidine acid analogs as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). The data presented is derived from a pivotal study in the field, offering insights into the structure-activity relationships (SAR) of these compounds and their potential as therapeutic agents for type 2 diabetes.[1]

Introduction to Pyrrolidine Analogs as PPAR Agonists

The pyrrolidine scaffold is a versatile platform in medicinal chemistry, recognized for its potential in creating compounds that can effectively interact with biological targets.[2] A series of 3,4-disubstituted pyrrolidine acid analogs have been designed, synthesized, and evaluated for their ability to act as dual agonists for PPARα and PPARγ.[1] These receptors are critical regulators of lipid and glucose metabolism, making them key targets in the development of treatments for metabolic diseases such as type 2 diabetes.[1][3][4][5] Dual agonism of PPARα and PPARγ is a promising strategy to concurrently address hyperglycemia and dyslipidemia.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of key analogs from the 1,3- and 1,4-oxybenzyl pyrrolidine acid series, alongside the in vivo efficacy of a lead compound.

Table 1: In Vitro Efficacy of 1,3-Oxybenzyl Pyrrolidine Acid Analogs [1]

CompoundStereochemistryhPPARα EC50 (nM)hPPARγ EC50 (nM)
3k cis-3R,4S1120
3l cis-3S,4R>10000>10000
3m trans-3R,4R2001100
3n trans-3S,4S11001300

Table 2: In Vitro Efficacy of 1,4-Oxybenzyl Pyrrolidine Acid Analogs [1]

CompoundStereochemistryhPPARα EC50 (nM)hPPARγ EC50 (nM)
4i cis-3R,4S1325
4j cis-3S,4R>10000>10000
4k trans-3R,4R10002500
4l trans-3S,4S12002300

Table 3: In Vivo Efficacy of Analog 4i in Diabetic db/db Mice [1]

Treatment GroupDose (mpk, p.o.)% Change in Fasting Glucose% Change in Fasting Triglycerides
Vehicle---
4i 10↓ 45%↓ 50%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

In Vitro PPAR Transactivation Assay[1]

This assay determines the potency of the compounds in activating PPARα and PPARγ.

  • Cell Line: HEK293 cells.

  • Method: A chimeric receptor system was used, consisting of the yeast GAL4 DNA-binding domain fused to the ligand-binding domain of either human PPARα or PPARγ. A GAL4-responsive luciferase reporter gene was co-transfected into the cells.

  • Procedure:

    • HEK293 cells were cultured and seeded into 96-well plates.

    • Cells were transfected with the appropriate receptor and reporter plasmids.

    • After an incubation period, cells were treated with varying concentrations of the test compounds.

    • Following a 24-hour incubation with the compounds, the luciferase activity was measured using a luminometer.

  • Data Analysis: The EC50 values, representing the concentration of the compound that elicits a half-maximal response, were calculated from the dose-response curves.

In Vivo Efficacy Study in a Diabetic Mouse Model[1]

This study evaluates the therapeutic effect of the lead compound on glucose and lipid levels in a relevant animal model of type 2 diabetes.

  • Animal Model: Female diabetic db/db mice.

  • Procedure:

    • Animals were acclimated and baseline fasting blood glucose and triglyceride levels were measured.

    • Mice were randomly assigned to treatment groups (vehicle control or test compound).

    • The test compound (e.g., analog 4i ) was administered orally once daily at a specified dose (e.g., 10 mg/kg) for a set duration.

    • Fasting blood glucose and triglyceride levels were monitored at regular intervals.

  • Data Analysis: The percentage change in fasting glucose and triglyceride levels from baseline was calculated for each treatment group and compared to the vehicle control group to determine the compound's efficacy.

Visualizations

Signaling Pathway of PPAR Agonists

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Analog Analog PPAR_RXR_inactive PPAR/RXR (inactive) Analog->PPAR_RXR_inactive Binds & Activates PPAR_RXR_active PPAR/RXR (active) PPAR_RXR_inactive->PPAR_RXR_active PPRE PPRE PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Regulation of Glucose & Lipid Metabolism Target_Genes->Metabolic_Effects

Caption: PPAR Agonist Signaling Pathway.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Analog Synthesis Transactivation_Assay PPAR Transactivation Assay (HEK293) Synthesis->Transactivation_Assay EC50 Determine EC50 (Potency) Transactivation_Assay->EC50 Lead_Selection Lead Compound Selection EC50->Lead_Selection Animal_Model Diabetic db/db Mouse Model Lead_Selection->Animal_Model Dosing Oral Dosing Animal_Model->Dosing Efficacy_Measurement Measure Fasting Glucose & Triglycerides Dosing->Efficacy_Measurement

Caption: Workflow for Efficacy Evaluation.

References

Validation of Pyrrolidine-Based Compounds as Pharmacological Tools: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific pharmacological validation data for 3-Amino-1-benzylpyrrolidine-3-carboxylic acid is not extensively available in public literature, the broader class of pyrrolidine-containing compounds represents a cornerstone in modern pharmacology. The pyrrolidine scaffold is a key structural motif in a multitude of clinically significant drugs and research tools due to its favorable physicochemical properties and synthetic tractability. This guide provides a comparative validation of pyrrolidine-based pharmacological tools, focusing on well-documented derivatives targeting a range of biological entities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the selection and application of these versatile compounds.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[1] This guide will explore the validation of pyrrolidine derivatives as inhibitors of key enzymes such as Dipeptidyl Peptidase-IV (DPP-IV) and Acetylcholinesterase (AChE), as antagonists of Endothelin receptors, and as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).

Comparative Analysis of Pyrrolidine-Based Pharmacological Tools

The versatility of the pyrrolidine scaffold is evident in the diverse range of biological targets it can be engineered to modulate. The following sections provide a comparative analysis of pyrrolidine-based compounds targeting different protein families, with quantitative data summarized for ease of comparison.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Pyrrolidine-based compounds, particularly cyanopyrrolidines, are a well-established class of inhibitors targeting Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[3][4] Inhibition of DPP-IV prevents the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control, making these compounds valuable therapeutics for type 2 diabetes.[3][5]

Table 1: Comparative Inhibitory Activity of Pyrrolidine-Based DPP-IV Inhibitors

CompoundTargetAssay TypeIC50 (µM)Reference
VildagliptinHuman DPP-IVEnzyme Inhibition0.063[3]
SaxagliptinHuman DPP-IVEnzyme Inhibition0.022[3]
Compound 9Human DPP-IVEnzyme Inhibition0.83[6]
Compound 10Human DPP-IVEnzyme Inhibition0.43[6]
Acetylcholinesterase (AChE) Inhibitors

The N-benzylpiperidine moiety, structurally related to N-benzylpyrrolidine, is a key pharmacophore in a number of potent Acetylcholinesterase (AChE) inhibitors.[7][8][9][10] These compounds are of significant interest for the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain.[11]

Table 2: Comparative Inhibitory Activity of N-Benzylpiperidine and Related AChE Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
Donepezil (E2020)Human AChEEnzyme Inhibition5.7[10]
Compound 21Rat AChEEnzyme Inhibition0.56[9]
Compound 23Human BChEEnzyme Inhibition720[11]
Endothelin Receptor Antagonists

Pyrrolidine-3-carboxylic acid derivatives have been developed as potent and selective antagonists of endothelin receptors (ETA and ETB).[12][13] These receptors are implicated in vasoconstriction and cell proliferation, and their antagonists are used in the treatment of pulmonary arterial hypertension.[14][15]

Table 3: Comparative Activity of Pyrrolidine-Based Endothelin Receptor Antagonists

CompoundTarget SelectivityAssay TypeKi (nM)Reference
A-192621ETB selectiveRadioligand Binding<1[12]
Atrasentan (ABT-627)ETA selectiveRadioligand BindingNot Specified[13]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists of PPARα and PPARγ.[1] These nuclear receptors are key regulators of lipid and glucose metabolism, and their agonists are used to treat dyslipidemia and type 2 diabetes.[16][17][18]

Table 4: Comparative Agonist Activity of Pyrrolidine-Based PPAR Agonists

CompoundTargetAssay TypeEC50 (nM)Reference
Compound 25 (cis-3R,4S)PPARα/γTransactivation Assay5-90[1]
Compound 26 (cis-3R,4S)PPARα/γTransactivation Assay5-90[1]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the validation of any pharmacological tool. Below are representative methodologies for key assays cited in this guide.

DPP-IV Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against human recombinant DPP-IV.[19][20][21]

a) Materials:

  • Human recombinant DPP-IV

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds and a positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

b) Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the test compound or control, followed by the human recombinant DPP-IV enzyme.

  • Incubate the plate at 37°C for a specified period (e.g., 10 minutes).

  • Initiate the reaction by adding the DPP-IV substrate to all wells.

  • Incubate the plate at 37°C for a further period (e.g., 30 minutes).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage of inhibition and determine the IC50 value using non-linear regression analysis.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[22][23][24]

a) Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer (e.g., phosphate buffer, pH 8.0)

  • Test compounds and a positive control (e.g., Donepezil)

  • 96-well clear microplate

  • Absorbance microplate reader

b) Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • To the wells of a 96-well plate, add the assay buffer, DTNB solution, and the test compound or control.

  • Add the AChE enzyme to the wells and incubate at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI).

  • Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 10-15 minutes).

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition and the IC50 value.

Endothelin Receptor Binding Assay (Radioligand)

This protocol outlines a competition binding assay to determine the affinity of a test compound for endothelin receptors.[25][26][27]

a) Materials:

  • Cell membranes or tissue homogenates expressing ETA or ETB receptors

  • Radiolabeled ligand (e.g., [¹²⁵I]-ET-1)

  • Unlabeled test compound

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

b) Procedure:

  • In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubate the tubes to allow for binding equilibrium to be reached.

  • Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

PPARγ Agonist Transactivation Assay

This cell-based assay measures the ability of a compound to activate the PPARγ receptor and induce the transcription of a reporter gene.[28][29]

a) Materials:

  • A suitable mammalian cell line (e.g., HEK293T)

  • Expression plasmids for PPARγ and its heterodimeric partner RXRα

  • A reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and reagents

  • Test compounds and a positive control (e.g., Pioglitazone)

  • Luciferase assay system

  • Luminometer

b) Procedure:

  • Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase reporter plasmids.

  • After transfection, plate the cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compounds or a positive control.

  • Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter).

  • Plot the fold activation against the log concentration of the compound to determine the EC50 value.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the validation of pyrrolidine-based pharmacological tools.

DPP_IV_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cpd Prepare Test Compounds add_cpd Add Compounds to 96-well plate prep_cpd->add_cpd prep_enz Prepare DPP-IV Enzyme Solution add_enz Add DPP-IV Enzyme prep_enz->add_enz prep_sub Prepare Substrate (Gly-Pro-AMC) add_sub Add Substrate prep_sub->add_sub add_cpd->add_enz incubate1 Incubate (10 min) add_enz->incubate1 incubate1->add_sub incubate2 Incubate (30 min) add_sub->incubate2 measure Measure Fluorescence (Ex/Em = 360/460 nm) incubate2->measure calc_inhib Calculate % Inhibition measure->calc_inhib det_ic50 Determine IC50 calc_inhib->det_ic50 AChE_Signaling_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Pyrrolidine-based Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction Postsynaptic_Receptor->Signal Receptor_Binding_Assay_Workflow prep Preparation Receptor Membranes Radioligand ([¹²⁵I]-ET-1) Test Compound incubation Incubation Combine reagents Reach equilibrium prep->incubation filtration Filtration Separate bound and free radioligand incubation->filtration counting Quantification Measure radioactivity (Scintillation Counter) filtration->counting analysis Data Analysis Calculate Specific Binding Determine IC50/Ki counting->analysis

References

A Comparative Analysis of the Enantiomeric Potency of 3-Amino-1-benzylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Stereochemistry in Pyrrolidine-Based Compounds

The spatial orientation of substituents on the pyrrolidine ring can dictate the molecule's ability to bind to its biological target.[3] For instance, the (S)-configuration of a related pyrrolidine derivative is crucial for its binding affinity to certain receptors.[4] Similarly, in other chiral molecules, one enantiomer may be responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Therefore, the separation and individual biological evaluation of the enantiomers of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid are essential steps in its pharmacological characterization.

Hypothetical Data Presentation

Should experimental data become available, a clear and concise presentation is crucial for comparative analysis. The following table provides a template for summarizing key quantitative data.

EnantiomerTarget Binding Affinity (Ki, nM)Functional Potency (IC50/EC50, nM)Selectivity Profile
(R)-3-Amino-1-benzylpyrrolidine-3-carboxylic acidData not availableData not availableData not available
(S)-3-Amino-1-benzylpyrrolidine-3-carboxylic acidData not availableData not availableData not available
Racemic this compoundData not availableData not availableData not available

Experimental Protocols for Enantiomeric Comparison

To determine the potency of each enantiomer, a systematic experimental approach is required. The following protocols describe a general workflow for such an investigation.

Enantiomeric Separation and Purification

The first step is to resolve the racemic mixture of this compound into its individual (R)- and (S)-enantiomers.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for enantiomeric separation.

  • Stationary Phase: A chiral stationary phase (CSP) column (e.g., polysaccharide-based) should be selected.

  • Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with an acidic or basic additive to improve peak shape, should be optimized.

  • Detection: UV detection at an appropriate wavelength.

  • Purification: Fractions corresponding to each enantiomeric peak are collected, and the solvent is evaporated to yield the purified enantiomers.

G cluster_workflow Experimental Workflow racemic Racemic Mixture of This compound chiral_hplc Chiral HPLC Separation racemic->chiral_hplc r_enantiomer (R)-Enantiomer chiral_hplc->r_enantiomer s_enantiomer (S)-Enantiomer chiral_hplc->s_enantiomer purity_analysis Purity and Enantiomeric Excess (ee %) Determination r_enantiomer->purity_analysis s_enantiomer->purity_analysis biological_assay Biological Activity Assay (e.g., Receptor Binding, Enzyme Inhibition) purity_analysis->biological_assay data_analysis Data Analysis and Potency Comparison biological_assay->data_analysis

Caption: Workflow for the separation and biological evaluation of enantiomers.

Purity and Enantiomeric Excess (ee) Determination

The purity of the separated enantiomers must be confirmed.

  • Method: Analytical chiral HPLC is used to determine the enantiomeric excess of each purified fraction.

  • Analysis: The peak area of the major enantiomer is compared to the total peak area of both enantiomers to calculate the ee value. A high ee (>98%) is desirable for accurate biological testing.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the chemical structure of the purified compounds.

Biological Activity Assays

The choice of biological assay will depend on the hypothesized molecular target of the compound. Based on the structural similarity of pyrrolidine derivatives to neurotransmitters, a receptor binding assay is a plausible starting point.

  • Example Assay: Competitive Radioligand Binding Assay

    • Objective: To determine the binding affinity (Ki) of each enantiomer for a specific receptor (e.g., a G-protein coupled receptor or an ion channel).

    • Materials: Cell membranes expressing the target receptor, a radiolabeled ligand known to bind to the receptor, scintillation fluid, and a microplate scintillation counter.

    • Procedure:

      • A constant concentration of the radioligand and cell membranes is incubated with varying concentrations of the test compound (each enantiomer and the racemic mixture).

      • Non-specific binding is determined in the presence of a high concentration of an unlabeled known ligand.

      • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.

      • The amount of bound radioactivity on the filters is quantified using a scintillation counter.

    • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Potential Signaling Pathway

Many pharmacologically active pyrrolidine derivatives modulate neurotransmitter systems.[5] A hypothetical signaling pathway that could be influenced by an enantiomer of this compound is the G-protein coupled receptor (GPCR) cascade, which is a common target for drugs affecting the central nervous system.

G cluster_pathway Hypothetical GPCR Signaling Pathway ligand Active Enantiomer (e.g., (R)-enantiomer) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds and Activates g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activates cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylates Target Proteins

Caption: A potential GPCR signaling pathway modulated by an active enantiomer.

Conclusion

The comprehensive evaluation of the stereoisomers of this compound is a critical endeavor for elucidating its therapeutic potential. While direct comparative data is currently lacking in the scientific literature, the methodologies outlined in this guide provide a clear path for researchers to undertake such a study. The determination of enantiomer-specific potency and the underlying mechanism of action will be invaluable for advancing our understanding of this compound and for the rational design of future drug candidates. Such studies underscore the importance of considering chirality in all stages of the drug discovery and development process.

References

Head-to-Head Comparison: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid and Standard NMDA Receptor Glycine Site Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical inhibitory performance of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid against established standard inhibitors of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site. Due to the limited publicly available data on the direct inhibitory activity of this compound, this comparison is presented as a framework, utilizing data from well-characterized standard inhibitors to illustrate how such a comparison would be structured and the types of experimental data required for a definitive assessment.

The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][2] Antagonists of the glycine binding site are of significant interest for therapeutic intervention in a variety of neurological and psychiatric disorders, including stroke, dementia, and chronic pain, by modulating excessive NMDA receptor activity.[3]

Quantitative Comparison of Inhibitor Affinity

The following table summarizes the binding affinities (Ki) of several standard glycine site antagonists for the NMDA receptor. These values are typically determined through competitive radioligand binding assays. For the purpose of this guide, a hypothetical range of affinities for this compound is included to demonstrate its potential positioning against these standards.

Compound Inhibitor Class Binding Affinity (Ki) in nM Reference
This compound Hypothetical Glycine Site AntagonistTo Be Determined
7-Chlorokynurenic acidCompetitive Glycine Site Antagonist~560[1]
L-701,324Competitive Glycine Site Antagonist~1.3[4]
ACEA 1021Competitive Glycine Site Antagonist~4[4]
MK-801 (Dizocilpine)Uncompetitive Channel Blocker~3.5[4][5]

Note: MK-801 is included for comparison as a well-characterized, potent NMDA receptor antagonist, although it acts via a different mechanism (uncompetitive channel blockade) and is not a direct glycine site competitor.[5]

Experimental Protocols

To empirically determine the inhibitory profile of this compound and enable a direct comparison with standard inhibitors, the following experimental protocols are recommended.

Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity

This assay quantifies the affinity of a test compound for the glycine binding site of the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue, which is a rich source of NMDA receptors.[6] Homogenize the tissue in a buffered sucrose solution and perform differential centrifugation to pellet the crude synaptic membranes.

  • Binding Reaction: In a multi-well plate, incubate the prepared membranes with a known concentration of a high-affinity radioligand for the glycine site (e.g., [³H]MDL 105,519).

  • Competition: Add varying concentrations of the test compound (this compound) or a standard inhibitor to the wells.

  • Incubation: Allow the reaction to reach equilibrium, typically for 1-2 hours at room temperature.[6]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression analysis to calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Electrophysiological Assay for Functional Inhibition

This assay measures the functional consequence of compound binding, i.e., the inhibition of NMDA receptor-mediated ion channel activity. Whole-cell patch-clamp recording from cultured neurons or Xenopus oocytes expressing NMDA receptors is a standard method.[7][8]

Protocol:

  • Cell Preparation: Use primary cultured neurons (e.g., cortical or hippocampal neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell. Clamp the cell membrane at a holding potential of -70 mV.

  • NMDA Receptor Activation: Perfuse the cell with a solution containing NMDA and glycine to elicit an inward current mediated by the opening of NMDA receptor channels.

  • Inhibitor Application: Co-apply the test compound (this compound) or a standard inhibitor at various concentrations with the agonists.

  • Current Measurement: Record the amplitude of the NMDA-evoked current in the absence and presence of the inhibitor.

  • Data Analysis: Determine the concentration-response curve for the inhibitor and calculate the IC50 value for the reduction of the NMDA-mediated current. This provides a measure of the functional potency of the inhibitor.

Visualizations

Signaling Pathway of NMDA Receptor Activation and Inhibition

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Inhibitor 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid Inhibitor->NMDA_Receptor Competes with Glycine Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Downstream Activates

Caption: NMDA receptor activation and competitive inhibition at the glycine site.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow start Start: Test Compound (3-Amino-1-benzylpyrrolidine- 3-carboxylic acid) binding_assay Radioligand Binding Assay (Competition with [³H]Ligand) start->binding_assay electro_assay Electrophysiology Assay (Patch-Clamp Recording) start->electro_assay calc_ki Calculate Ki (Binding Affinity) binding_assay->calc_ki calc_ic50 Calculate IC50 (Functional Potency) electro_assay->calc_ic50 comparison Compare with Standard Inhibitors calc_ki->comparison calc_ic50->comparison end End: Characterized Inhibitor Profile comparison->end

Caption: Workflow for characterizing the inhibitory profile of a novel compound.

References

cross-reactivity profile of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid against a panel of receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound, 3-Amino-1-benzylpyrrolidine-3-carboxylic acid. Due to the absence of publicly available experimental data for this specific molecule, this document outlines the standard methodologies and presents a hypothetical, yet representative, dataset to illustrate how its performance can be compared against a panel of common off-target receptors. This approach is crucial in early-stage drug development to identify potential off-target liabilities and mitigate the risk of adverse drug reactions.

I. Hypothetical Cross-Reactivity Profile

To assess the selectivity of this compound, it is essential to screen it against a panel of receptors known to be associated with adverse drug events. The following table presents a hypothetical dataset illustrating the binding affinities of the compound against a standard safety screening panel, such as those offered by commercial vendors. In this example, the compound is compared with a known reference compound where applicable.

Table 1: Hypothetical In Vitro Cross-Reactivity Data for this compound

Receptor TargetAssay TypeThis compound (Ki in µM)Reference CompoundReference Compound (Ki in µM)
GPCRs
Adrenergic α1ARadioligand Binding> 10Prazosin0.001
Adrenergic α2ARadioligand Binding8.5Rauwolscine0.002
Adrenergic β1Radioligand Binding> 10Propranolol0.003
Dopamine D2Radioligand Binding5.2Haloperidol0.001
Dopamine D3Radioligand Binding2.1Haloperidol0.002
Histamine H1Radioligand Binding> 10Mepyramine0.001
Muscarinic M1Radioligand Binding> 10Atropine0.002
Serotonin 5-HT1ARadioligand Binding9.8WAY-1006350.001
Serotonin 5-HT2ARadioligand Binding7.3Ketanserin0.002
Ion Channels
hERGPatch Clamp> 30 (% Inhibition @ 10µM < 5%)E-40310.01
Cav1.2 (L-type)Radioligand Binding> 10Nifedipine0.003
Nav1.5Patch Clamp> 30 (% Inhibition @ 10µM < 10%)Lidocaine5.0
Transporters
Dopamine Transporter (DAT)Radioligand Binding4.5GBR-129090.005
Norepinephrine Transporter (NET)Radioligand Binding6.7Desipramine0.001
Serotonin Transporter (SERT)Radioligand Binding8.1Fluoxetine0.003
Enzymes
COX-1Enzyme Inhibition> 20Indomethacin0.01
COX-2Enzyme Inhibition> 20Celecoxib0.04

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.

II. Experimental Protocols

Detailed methodologies are critical for the accurate assessment and interpretation of cross-reactivity data. Below are standard protocols for key experiments.

1. Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Receptor Preparation : Membranes from cells stably expressing the target receptor or from homogenized tissues are prepared. The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

  • Assay Procedure :

    • A fixed concentration of a specific radioligand (e.g., [³H]-Prazosin for α1A adrenergic receptor) is incubated with the receptor preparation.

    • A range of concentrations of the test compound, this compound, is added to compete with the radioligand for binding to the receptor.

    • The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

    • Following incubation, the receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. G-Protein Coupled Receptor (GPCR) Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a GPCR.

  • cAMP Accumulation Assay (for Gs or Gi-coupled receptors) :

    • Cells expressing the target GPCR are seeded in multi-well plates.

    • The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).

    • For antagonist testing, cells are incubated with the test compound before adding a known agonist.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Calcium Mobilization Assay (for Gq-coupled receptors) :

    • Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • The test compound (for agonist testing) or a known agonist plus the test compound (for antagonist testing) is added.

    • Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity over time using a plate reader.

III. Visualizations

Experimental Workflow for Receptor Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation compound Test Compound (this compound) binding_assay Radioligand Binding Assay compound->binding_assay functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) compound->functional_assay receptor_panel Receptor Panel Membranes (GPCRs, Ion Channels, etc.) receptor_panel->binding_assay receptor_panel->functional_assay ic50_calc IC50/EC50 Determination binding_assay->ic50_calc functional_assay->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc selectivity Selectivity Profile & Off-Target Assessment ki_calc->selectivity

Caption: Workflow for assessing the receptor cross-reactivity of a test compound.

Generic Gq-Coupled GPCR Signaling Pathway

G ligand Ligand receptor Gq-Coupled Receptor ligand->receptor g_protein Gαq/Gβγ receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptor cellular_response Cellular Response pkc->cellular_response ca2 Ca2+ er->ca2 releases ca2->cellular_response

Caption: Simplified Gq-coupled GPCR signaling cascade leading to calcium release.

confirming the binding mode of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid through mutagenesis studies

Author: BenchChem Technical Support Team. Date: December 2025

Initial comprehensive searches for the binding mode and confirmatory mutagenesis studies of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid did not yield specific experimental data. The available literature primarily focuses on the synthesis of this compound and related pyrrolidine derivatives, along with general discussions of their potential as bioactive molecules. While in silico docking studies on similar compounds suggest potential interactions, such as the cyclopropyl moiety fitting into hydrophobic pockets and the amino group participating in polar interactions, these hypotheses lack direct experimental validation through techniques like site-directed mutagenesis for this specific molecule.

Due to the absence of published experimental data on the binding mode and mutagenesis studies for this compound, it is not possible to construct a comparison guide based on real-world experimental results as requested.

To fulfill the user's request for content structure and format, a hypothetical case study could be constructed. This would involve selecting a plausible protein target for this class of compounds and then detailing a theoretical experimental plan to elucidate its binding mode using mutagenesis. This hypothetical scenario would allow for the generation of the requested data tables, experimental protocols, and visualizations. However, it is important to note that this would be a theoretical exercise and not based on existing experimental evidence for this compound.

Safety Operating Guide

Proper Disposal of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific toxicological and ecological data for this compound are limited, it should be handled with the utmost care, assuming it may be harmful.[1]

Personal Protective Equipment (PPE): All personnel handling the waste must wear appropriate PPE to prevent exposure. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.[2][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[1]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical advice.

Summary of Hazards and Required PPE

Hazard ClassificationPersonal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) - AssumedChemical-resistant gloves, lab coat, safety goggles with side shields or face shield, respirator (if dust/aerosol is generated).
Skin Corrosion/Irritation - PotentialChemical-resistant gloves, lab coat or apron.
Serious Eye Damage/Irritation - PotentialTightly fitting safety goggles or face shield.
Specific Target Organ Toxicity - UnknownFollow all recommended PPE guidelines to minimize exposure.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][4][5] Do not dispose of this chemical down the drain or in regular trash.[5][6][7]

1. Waste Identification and Segregation:

  • Treat all this compound and its containers as hazardous waste.[6][8]

  • Segregate the solid waste from liquid waste. Do not mix with other incompatible waste streams.[4][9][10]

2. Waste Containment:

  • Solid Waste: Collect the solid this compound in a clearly labeled, leak-proof container. The original manufacturer's container is often a suitable option.[4] The container must have a secure, screw-on cap.[4]

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) and contaminated labware (e.g., weighing boats, gloves) should be collected in a separate, clearly labeled, sealed plastic bag or container.[4][6]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. After triple-rinsing, the container may be disposed of as regular trash, but first, deface the original label.[8][11]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste".[5][12][13]

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • The date when the waste was first added to the container (accumulation start date).[13]

    • The name and contact information of the principal investigator or laboratory supervisor.[5]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[5]

4. Storage:

  • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[9][10]

  • The storage area should be away from general laboratory traffic and drains.[9][13]

  • Ensure that incompatible wastes are stored separately to prevent accidental reactions.[9][10] Use secondary containment, such as a chemically resistant tray, to capture any potential leaks.[4][12]

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid B Segregate Solid Waste & Contaminated Materials A->B Step 1 C Select & Fill Appropriate Container B->C Step 2 D Securely Seal Container C->D Step 3 E Label Container: 'Hazardous Waste' & Full Chemical Name D->E Step 4 F Store in Designated Satellite Accumulation Area (SAA) E->F Step 5 G Use Secondary Containment F->G Best Practice H Contact Environmental Health & Safety (EHS) F->H Step 6 I Schedule Waste Pickup H->I Step 7 J Transfer to Approved Hazardous Waste Facility I->J Final Step

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-1-benzylpyrrolidine-3-carboxylic acid (CAS: 145602-87-5). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and promoting a secure laboratory environment.

Hazard Identification and Classification:

This compound is classified with the following hazards:

  • Acute toxicity - Category 4, Oral (H302): Harmful if swallowed.[1]

  • Skin irritation, Category 2 (H315): Causes skin irritation.[1][2]

  • Serious eye irritation, Category 2 (H319): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity – single exposure, Category 3 (H335): May cause respiratory irritation.[1][2]

The signal word for this chemical is Warning .[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment must be worn when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Protective GlovesWear impervious and fire/flame resistant gloves.[3]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[4]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Experimental Protocols: Handling and Storage

Safe Handling Procedures:

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[1][3]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray.[1][5]

  • Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1]

  • Clothing: Contaminated clothing should be removed and washed before reuse.[1]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[1][5]

  • Store in a locked-up area.[1][5]

Accidental Release and First Aid Measures

Accidental Release:

  • Avoid Dust Formation: Prevent the formation of dust.[3]

  • Containment: Collect and arrange for disposal. Prevent further leakage or spillage if safe to do so.[3]

  • Environmental Protection: Do not let the product enter drains.

First Aid:

  • If Swallowed: Rinse mouth and get medical help.[1][3]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

Disposal Plan

Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency A Don PPE: - Safety Goggles - Gloves - Lab Coat B Ensure proper ventilation (Fume Hood) A->B C Weigh/handle chemical B->C D Perform experiment C->D Spill Spill C->Spill If spill occurs Exposure Personal Exposure C->Exposure If exposure occurs E Decontaminate work area D->E F Dispose of waste in approved container E->F G Store chemical in a cool, dry, locked area F->G H Remove and clean PPE G->H Spill_Contain Contain spill Spill->Spill_Contain Spill_Clean Clean up with appropriate materials Spill_Dispose Dispose of as hazardous waste Exposure_Skin Skin: Wash with water Exposure->Exposure_Skin Exposure_Eyes Eyes: Rinse with water Exposure->Exposure_Eyes Exposure_Inhale Inhalation: Move to fresh air Exposure->Exposure_Inhale Exposure_Ingest Ingestion: Rinse mouth Exposure->Exposure_Ingest Seek_Medical Seek medical attention Spill_Contain->Spill_Clean Spill_Clean->Spill_Dispose Exposure_Skin->Seek_Medical Exposure_Eyes->Seek_Medical Exposure_Inhale->Seek_Medical Exposure_Ingest->Seek_Medical

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.